(4-Methoxyphenyl)diphenylmethanol
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRRRAKYYPJJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233710 | |
| Record name | (4-Methoxyphenyl) diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847-83-6 | |
| Record name | 4-Methoxy-α,α-diphenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl) diphenylmethanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 847-83-6 | |
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| Record name | (4-Methoxyphenyl) diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |
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| Record name | p-methoxytrityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (4-METHOXYPHENYL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D117S0GBOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methoxyphenyl)diphenylmethanol
CAS Number: 847-83-6
This technical guide provides a comprehensive overview of (4-Methoxyphenyl)diphenylmethanol, a triarylmethanol derivative of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as α-(4-methoxyphenyl)benzhydryl alcohol, is a solid organic compound with the molecular formula C₂₀H₁₈O₂ and a molecular weight of 290.36 g/mol .[1] Its chemical structure features a central methanol carbon atom bonded to two phenyl groups and one 4-methoxyphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 847-83-6 | [1] |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| Melting Point | 82 °C | [1] |
| Boiling Point | 452.2 ± 33.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |
| Storage | Sealed in dry, 2-8°C |
Spectral Data
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, a singlet for the methoxy group protons (typically around 3.8 ppm), and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for the quaternary carbon of the alcohol, the carbons of the three aromatic rings, and the methoxy carbon. The carbon attached to the hydroxyl group would appear in the range of 70-80 ppm. Aromatic carbons would be observed between 110-150 ppm, and the methoxy carbon signal would be around 55 ppm.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-O stretching of the alcohol and the ether linkage would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Strong absorptions corresponding to the C=C stretching of the aromatic rings are also expected around 1450-1600 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 290. The fragmentation pattern would be characterized by the loss of a water molecule (M-18), the loss of the methoxy group (M-31), and cleavage of the phenyl and 4-methoxyphenyl groups.
Synthesis and Purification
This compound is typically synthesized via a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.
Experimental Protocol: Grignard Synthesis
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)diphenylmethanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-Methoxyphenyl)diphenylmethanol, a valuable tertiary alcohol in organic synthesis and a potential building block in medicinal chemistry. The primary focus of this document is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This guide details the reaction mechanism, provides adaptable experimental protocols, and presents relevant chemical data. The information is structured to be a practical resource for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug development.
Introduction
This compound is a triarylmethanol derivative characterized by the presence of a methoxy-substituted phenyl group and two unsubstituted phenyl groups attached to a central carbinol carbon. This structure imparts specific electronic and steric properties that make it a useful intermediate in the synthesis of more complex molecules. The Grignard reaction, discovered by Victor Grignard, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its application in the synthesis of tertiary alcohols, such as this compound, is a classic and reliable transformation. This guide will explore two primary Grignard routes to the target molecule: the reaction of phenylmagnesium bromide with methyl 4-methoxybenzoate and with 4-methoxybenzophenone.
Reaction Mechanism
The Grignard synthesis of this compound proceeds through a nucleophilic addition of the Grignard reagent to a carbonyl carbon. The nature of the carbonyl-containing starting material dictates the stoichiometry of the reaction.
Route A: From an Ester (Methyl 4-Methoxybenzoate)
When an ester is used as the starting material, two equivalents of the Grignard reagent are required. The reaction proceeds in two stages:
-
Nucleophilic Acyl Substitution: The first equivalent of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, leading to a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide leaving group to form 4-methoxybenzophenone.
-
Nucleophilic Addition: The newly formed ketone, 4-methoxybenzophenone, is more reactive than the starting ester. It rapidly reacts with a second equivalent of phenylmagnesium bromide in a nucleophilic addition reaction. This forms a magnesium alkoxide intermediate.
-
Protonation: The final step is an acidic workup, where the magnesium alkoxide is protonated to yield the tertiary alcohol, this compound.
Route B: From a Ketone (4-Methoxybenzophenone)
This route is more direct and requires only one equivalent of the Grignard reagent.
-
Nucleophilic Addition: The phenylmagnesium bromide acts as a nucleophile and attacks the carbonyl carbon of 4-methoxybenzophenone. This directly forms the magnesium alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to give the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Key Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | -31 |
| Magnesium | Mg | 24.31 | 1090 | 650 |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 255 | 48-51 |
| 4-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24 | 352 | 61-62 |
| This compound | C₂₀H₁₈O₂ | 290.36[2] | N/A | 81-83 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), hydroxyl proton (singlet, variable shift). The aromatic region would show signals for the two unsubstituted phenyl rings and the 1,4-disubstituted methoxyphenyl ring. |
| ¹³C NMR | Aromatic carbons, carbinol carbon (~75-85 ppm), methoxy carbon (~55 ppm). |
| IR (Infrared) | O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹), aromatic C-H and C=C stretches. |
Note: Specific NMR shift values can be influenced by the solvent and concentration. The provided values are estimations based on analogous compounds.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of this compound. Crucially, all glassware must be scrupulously dried in an oven and cooled in a desiccator before use, and anhydrous solvents are essential for the success of the Grignard reaction.
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
This procedure outlines the preparation of the Grignard reagent, which is a precursor for both synthetic routes.
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
Reagents:
-
Magnesium turnings (1.0 eq)
-
Bromobenzene (1.05 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (catalyst)
Procedure:
-
Place the magnesium turnings in the dry flask.
-
In the dropping funnel, prepare a solution of bromobenzene in about one-third of the total anhydrous ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated if the solution turns cloudy and bubbling is observed. Gentle warming or the addition of a small iodine crystal can help initiate the reaction.
-
Once the reaction has started, add the remaining anhydrous ether to the dropping funnel to dilute the bromobenzene solution.
-
Add the bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.
Synthesis of this compound
Route A: From Methyl 4-Methoxybenzoate
Apparatus: Same as for the Grignard reagent preparation.
Reagents:
-
Phenylmagnesium bromide solution (2.1 eq)
-
Methyl 4-methoxybenzoate (1.0 eq)
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Dissolve methyl 4-methoxybenzoate in anhydrous ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).
Route B: From 4-Methoxybenzophenone
Apparatus: Same as for the Grignard reagent preparation.
Reagents:
-
Phenylmagnesium bromide solution (1.1 eq)
-
4-Methoxybenzophenone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The procedure is analogous to Route A, with the key difference being the use of one equivalent of 4-methoxybenzophenone instead of methyl 4-methoxybenzoate.
-
Follow steps 1-10 as described in Route A, adjusting the stoichiometry accordingly.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the Grignard synthesis.
Conclusion
The synthesis of this compound via the Grignard reaction is a highly effective and adaptable method for producing this valuable tertiary alcohol. By selecting either methyl 4-methoxybenzoate or 4-methoxybenzophenone as the starting material, the synthesis can be tailored to available resources and desired reaction scales. The protocols provided in this guide, in conjunction with the presented chemical and mechanistic data, offer a solid foundation for the successful execution of this synthesis. Careful attention to anhydrous conditions is paramount to achieving high yields. This technical guide serves as a practical resource for chemists engaged in the synthesis of complex organic molecules for research and development.
References
Physical and chemical properties of (4-methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-methoxyphenyl)diphenylmethanol. It includes key data, detailed experimental protocols, and structural information to support its application in research and development.
Core Chemical and Physical Properties
This compound, also known as α-(4-methoxyphenyl)benzhydryl alcohol, is a tertiary alcohol with the chemical formula C₂₀H₁₈O₂.[1] It is a white solid at room temperature.[2]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 290.36 g/mol | [1] |
| Melting Point | 82 °C | [3] |
| Boiling Point | 452.2 ± 33.0 °C at 760 mmHg | [3] |
| Appearance | White solid | [2] |
| pKa | The pKa of tertiary alcohols is generally around 18. The pKa of the related compound, benzyl alcohol, is 15.40.[2][4] |
Chemical Properties and Safety Information
This compound is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.[3] Safety information is summarized in Table 2.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Experimental Protocols
Synthesis via Grignard Reaction
A common method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-methoxybenzophenone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
4-Methoxybenzophenone
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.[5][6][7][8][9]
-
Reaction with Ketone: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), a solution of 4-methoxybenzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5][6][7][8][9]
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5][6][7][8][9]
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).[10][11][12]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[10][11][12]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[10][11][12]
Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities.[13]
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure.[13]
Below is a graphical representation of a typical purification workflow.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzyl Alcohol [commonorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
- 7. cerritos.edu [cerritos.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
In-Depth Structural and Conformational Analysis of (4-Methoxyphenyl)diphenylmethanol
An Essential Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of (4-methoxyphenyl)diphenylmethanol, a triaryl-substituted methanol derivative of interest in medicinal chemistry and materials science. This document outlines its three-dimensional structure as determined by X-ray crystallography, details relevant spectroscopic data, provides experimental protocols for its synthesis and characterization, and discusses its conformational landscape through computational modeling approaches.
Molecular Structure and Crystallographic Analysis
This compound (C₂₀H₁₈O₂) is a tertiary alcohol featuring a central carbon atom bonded to two phenyl groups, one 4-methoxyphenyl group, and a hydroxyl group.
Crystal Structure
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in the asymmetric unit. A key feature of its crystal packing is the formation of centrosymmetric tetramers through intermolecular O-H···O hydrogen bonds. In this arrangement, two molecules form a cyclic R²₂(16) motif, with the other two molecules pendant to this core structure.[1] This intricate hydrogen-bonding network is a primary determinant of the solid-state conformation.
Key Crystallographic Data
The following table summarizes key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
| Density (calculated) (g/cm³) | Data not available in search results |
| Hydrogen Bonding | O-H···O interactions forming tetramers[1] |
Note: Specific unit cell dimensions and atomic coordinates were not available in the public search results. The primary crystallographic study indicates supplementary data is available from the IUCr electronic archives under the reference NA1373, which would contain this detailed information.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.2-7.5 | Multiplet | Phenyl-H |
| ¹H | ~6.8-7.0 | Multiplet | 4-Methoxyphenyl-H |
| ¹H | ~3.8 | Singlet | Methoxy (-OCH₃) |
| ¹H | ~2.5-3.5 (variable) | Singlet | Hydroxyl (-OH) |
| ¹³C | ~158-160 | Singlet | C-OCH₃ (4-methoxyphenyl) |
| ¹³C | ~145-148 | Singlet | Quaternary C-OH |
| ¹³C | ~138-140 | Singlet | ipso-C (phenyl) |
| ¹³C | ~127-130 | Singlet | Phenyl and 4-methoxyphenyl CH |
| ¹³C | ~113-115 | Singlet | CH ortho to -OCH₃ (4-methoxyphenyl) |
| ¹³C | ~80-85 | Singlet | Central C-OH |
| ¹³C | ~55 | Singlet | Methoxy (-OCH₃) |
Note: These are predicted values based on the analysis of similar structures. Experimental verification is required.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |
| ~1610, ~1500 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (ether) |
| ~1170 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 290.13 | [M]⁺, Molecular ion peak for C₂₀H₁₈O₂ |
| 273 | [M-OH]⁺, Loss of the hydroxyl group |
| 213 | [M-C₆H₅]⁺, Loss of a phenyl group |
| 183 | [M-C₆H₅-OCH₂]⁺ or other fragmentation pathways |
| 105 | [C₇H₅O]⁺, Benzoyl cation fragment |
| 77 | [C₆H₅]⁺, Phenyl cation fragment |
Experimental Protocols
Synthesis via Grignard Reaction
This protocol describes a general method for the synthesis of this compound using a Grignard reaction, a common and effective method for forming carbon-carbon bonds.
Caption: Grignard synthesis workflow for this compound.
Detailed Steps:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Benzophenone: The Grignard reagent is cooled in an ice bath, and a solution of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystal Growth for X-ray Crystallography
High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly used method.
Caption: Workflow for crystal growth by slow evaporation.
Detailed Steps:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The solubility should be high enough to dissolve a sufficient amount of the compound but low enough to allow for slow crystal formation upon solvent evaporation.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that is not airtight or with parafilm containing a few small holes. This allows for the slow evaporation of the solvent.
-
Crystal Formation: Place the vial in a vibration-free location. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals over several days to weeks.
Conformational Analysis
The conformational flexibility of this compound is primarily due to the rotation around the C-C and C-O single bonds. The relative orientation of the three aromatic rings and the hydroxyl group determines the overall shape of the molecule and its potential interactions with biological targets.
Rotational Isomers
Rotation around the single bonds connecting the central carbon to the aromatic rings leads to a variety of conformers. The steric hindrance between the bulky aromatic groups plays a significant role in determining the preferred conformations. In the solid state, a specific conformation is "frozen out" in the crystal lattice. However, in solution, the molecule is likely to exist as an equilibrium of different conformers.
Computational Modeling
In the absence of detailed experimental solution-state conformational studies, computational methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to investigate the conformational landscape of this compound.
Caption: A typical workflow for computational conformational analysis.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is constructed.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a suitable basis set like 6-31G*).
-
Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature. Key geometric parameters such as dihedral angles are analyzed to describe the shape of each conformer. The results of such an analysis can provide valuable insights into the flexibility of the molecule and its preferred shapes in the absence of crystal packing forces.
Conclusion
This technical guide has summarized the key structural and conformational features of this compound based on available crystallographic data and established analytical and computational methodologies. The solid-state structure is characterized by a tetrameric assembly driven by hydrogen bonding. While detailed experimental spectroscopic and solution-state conformational data are limited in the public domain, this guide provides the foundational knowledge and protocols necessary for researchers working with this and related triaryl-substituted methanols. Further experimental and computational studies are warranted to fully elucidate the solution-state behavior and structure-activity relationships of this versatile molecule.
References
(4-Methoxyphenyl)diphenylmethanol: A Technical Guide to its Synthesis and Properties
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (4-methoxyphenyl)diphenylmethanol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as p-anisyldiphenylcarbinol, is a tertiary alcohol. Its structure features a central carbinol carbon bonded to two phenyl groups and one 4-methoxyphenyl group. While its initial discovery is not prominently documented in readily available literature, its synthesis falls under the well-established category of triaryl-substituted methanols. The primary and most logical route for its first synthesis, and for subsequent preparations, is through the Grignard reaction. This method remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of alcohols.
This guide will detail the prevalent synthetic methodology, provide key quantitative data, and present a generalized experimental protocol based on established chemical principles.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound. This information is crucial for its identification, purification, and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| CAS Number | 847-83-6 | [1] |
| Appearance | White solid | |
| Melting Point | 82 °C | |
| Boiling Point | 452.2 ± 33.0 °C at 760 mmHg | |
| Purity | ≥98% (Commercially available) | [1] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| logP | 3.9794 | [1] |
Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. There are two primary conceptual pathways for this synthesis, both culminating in the same product after an acidic workup.
A Chinese patent describes a similar synthesis using lithium instead of magnesium.[3] The method involves reacting para-bromoanisole with metallic lithium to form an organolithium reagent, which then reacts with benzophenone.[3]
Synthetic Pathways
The two principal Grignard-based synthetic routes are:
-
Route A: Reaction of phenylmagnesium bromide with 4-methoxybenzophenone.
-
Route B: Reaction of 4-methoxyphenylmagnesium bromide with benzophenone.
Both routes are highly effective. The choice between them often depends on the commercial availability and cost of the starting materials.
Generalized Experimental Protocol (Based on Route B)
This protocol provides a detailed methodology for the synthesis of this compound via the reaction of 4-methoxyphenylmagnesium bromide with benzophenone.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzophenone
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane or petroleum ether (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven to remove any traces of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether or THF.
-
Add a small amount of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 4-methoxyphenylmagnesium bromide.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide salt to the desired alcohol and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction (Route B).
Caption: Synthetic workflow for this compound.
Conclusion
This compound is readily synthesized via the Grignard reaction, a robust and versatile method in organic chemistry. This guide provides the essential technical information, including physicochemical data and a detailed experimental protocol, to aid researchers in the synthesis and handling of this compound. The provided workflow diagram offers a clear visual representation of the synthetic process.
References
Spectroscopic Analysis of (4-methoxyphenyl)diphenylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-methoxyphenyl)diphenylmethanol, a significant chemical intermediate. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This guide is intended to support researchers and professionals in the fields of chemical synthesis, and analytical chemistry.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound, based on the analysis of its structural features and comparison with closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.45 | Multiplet | 10H | Ar-H (two phenyl rings) |
| ~7.15-7.25 | Doublet | 2H | Ar-H (methoxyphenyl ring, ortho to -C(OH)-) |
| ~6.80-6.90 | Doublet | 2H | Ar-H (methoxyphenyl ring, ortho to -OCH₃) |
| ~3.75 | Singlet | 3H | -OCH ₃ |
| ~2.5-3.5 | Broad Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~158-160 | C -OCH₃ (methoxyphenyl ring) |
| ~145-147 | C -OH |
| ~138-140 | Quaternary C (diphenyl-substituted) |
| ~127-130 | C -H (phenyl rings) |
| ~126-128 | C -H (methoxyphenyl ring, ortho to -C(OH)-) |
| ~113-115 | C -H (methoxyphenyl ring, ortho to -OCH₃) |
| ~80-85 | C (Ph)₂(Ar)OH |
| ~55 | -OC H₃ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1610, 1580, 1500 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1030 | Strong | C-O stretch (tertiary alcohol) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 290 | [M]⁺ (Molecular Ion) |
| 273 | [M-OH]⁺ |
| 213 | [M-C₆H₅]⁺ |
| 183 | [M-C₆H₅-OCH₂]⁺ |
| 135 | [C₉H₇O]⁺ (methoxyphenyl cation) |
| 105 | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300-600 MHz. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required to achieve a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions of small organic molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Navigating the Solubility Landscape of (4-methoxyphenyl)diphenylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of (4-methoxyphenyl)diphenylmethanol can be predicted by analyzing its molecular structure. The presence of three aromatic rings contributes to a significant nonpolar character. However, the hydroxyl (-OH) group and the methoxy (-OCH3) group introduce polarity and the potential for hydrogen bonding.
It is anticipated that this compound will exhibit:
-
Low solubility in nonpolar solvents such as hexane and petroleum ether.
-
Moderate solubility in solvents of intermediate polarity, including toluene, dichloromethane, and ethyl acetate.
-
Good solubility in polar aprotic solvents like acetone and in polar protic solvents such as ethanol and methanol, particularly with an increase in temperature.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not extensively documented. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed vials for collecting filtrate
-
Oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on the analytical balance.
-
3.3. Calculation of Solubility
-
Mass of dissolved solid (m_solute):
-
m_solute = (mass of vial + dried solute) - (mass of empty vial)
-
-
Volume of filtrate (V_filtrate):
-
This is the volume of the filtered solution collected.
-
-
Solubility:
-
Solubility (g/L) = (m_solute / V_filtrate) * 1000
-
Solubility (mg/mL) = m_solute / V_filtrate
-
-
Molar Solubility (mol/L):
-
Molar Solubility = Solubility (g/L) / Molar Mass of this compound (290.36 g/mol )
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
(4-Methoxyphenyl)diphenylmethanol crystal structure and polymorphism
An In-depth Technical Guide on the Crystal Structure of (4--Methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)diphenylmethanol, a derivative of triphenylmethanol, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural properties, particularly its crystal structure and potential for polymorphism, are crucial for understanding its solid-state behavior, which can influence properties such as solubility, stability, and bioavailability in pharmaceutical applications. This guide provides a comprehensive overview of the known crystal structure of this compound, based on available scientific literature. While the existence of multiple polymorphic forms has not been extensively documented, this guide presents the detailed crystallographic data for the characterized form and outlines the experimental protocols used for its determination.
Crystal Structure Analysis
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals a complex supramolecular assembly driven by hydrogen bonding.
Crystallographic Data
The crystallographic data for the known form of this compound are summarized in the table below. The structure was solved using direct methods and refined by full-matrix least-squares on F².[1]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.35 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 9.773 (2) Å |
| b | 10.165 (2) Å |
| c | 17.653 (4) Å |
| α | 89.92 (3)° |
| β | 81.19 (3)° |
| γ | 74.19 (3)° |
| Volume | 1658.1 (6) ų |
| Z | 4 |
| Density (calculated) | 1.162 Mg/m³ |
| Absorption coefficient | 0.074 mm⁻¹ |
| F(000) | 616 |
Data sourced from Patterson et al. (1998).[1]
Molecular and Supramolecular Structure
The asymmetric unit of the this compound crystal contains two independent molecules. These molecules are linked by O-H···O hydrogen bonds to form a centrosymmetric tetramer.[1] Within this tetramer, two of the molecules form a cyclic R²₂(16) motif. The other two molecules are pendant to this central ring, resulting in a D³₃(11)[R²₂(16)] hydrogen-bonding pattern.[1] This intricate arrangement highlights the importance of directional hydrogen bonds in dictating the solid-state packing of this molecule.
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of a substance can exhibit distinct physical and chemical properties.
As of the current literature survey, only one crystalline form of this compound has been structurally characterized in detail.[1] There is no readily available scientific literature reporting the existence of other polymorphs for this specific compound. The study of trityl-containing alcohols has shown a diversity in solid-state structures, often stabilized by O-H···O hydrogen bonds.[2] However, dedicated studies on the polymorphic landscape of this compound, for instance, through systematic recrystallization from various solvents or thermal analysis, have not been found in the searched literature.
Experimental Protocols
The following methodologies were employed in the determination of the crystal structure of this compound.[1]
Synthesis and Crystallization
This compound was synthesized and purified by recrystallization.[1] Crystals suitable for single-crystal X-ray diffraction were selected from the analytical sample.[1]
X-ray Crystallography
-
Data Collection: A suitable single crystal was mounted and data was collected using a Siemens XSCANS diffractometer.[1]
-
Structure Solution and Refinement: The crystal structure was solved by direct methods using the SIR92 program.[1] The refinement was carried out by full-matrix least-squares on F² for all reflections using SHELXL93.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualization of the Supramolecular Assembly
The hydrogen-bonding pattern leading to the formation of the tetrameric aggregate in the crystal structure of this compound can be visualized as a logical relationship between the constituent molecules.
Caption: Hydrogen-bonding network in the this compound tetramer.
References
A Technical Guide to the Thermal Stability and Decomposition of (4-methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature lacks specific experimental data on the thermal stability and decomposition of (4-methoxyphenyl)diphenylmethanol. This guide provides a general overview based on the expected behavior of related triarylmethanol compounds and outlines standard experimental protocols for such analysis. The decomposition pathways and quantitative data presented are hypothetical and for illustrative purposes.
Introduction
This compound, a triarylmethanol derivative, is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Understanding the thermal stability and decomposition profile of such compounds is crucial for determining safe handling, storage, and processing conditions, particularly in drug development where thermal processing steps are common. This document aims to provide a technical overview of the anticipated thermal behavior of this compound and the standard methodologies employed to assess it.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 847-83-6 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][3] |
Hypothetical Thermal Stability and Decomposition Data
While specific experimental data for this compound is unavailable, Table 2 presents a hypothetical summary of thermal decomposition data that could be obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This data is based on the general behavior of similar aromatic alcohols.
Table 2: Hypothetical Thermal Decomposition Data
| Parameter | Hypothetical Value | Analytical Technique |
| Melting Point (Tₘ) | 85 - 95 °C | DSC |
| Onset Decomposition Temp. (Tₒ) | 250 - 300 °C | TGA |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 320 - 370 °C | TGA/DTG |
| End of Decomposition Temp. (Tₑ) | 400 - 450 °C | TGA |
| Residual Mass @ 600 °C | < 10% | TGA |
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition products of a compound like this compound, a suite of analytical techniques would be employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Methodology:
-
A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).
-
The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, phase transitions, and heat of fusion.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5 °C/min) through a temperature range that includes the expected melting point.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like melting.
Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
A sample of this compound is pyrolyzed in a dedicated pyrolysis unit connected to a GC-MS system.
-
The pyrolysis is performed at a specific temperature or over a temperature range determined from TGA data.
-
The decomposition products are swept into the GC column by an inert carrier gas.
-
The products are separated based on their boiling points and affinity for the GC column stationary phase.
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the components and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
The mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition products.
Hypothetical Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through the cleavage of its weakest bonds. The carbon-oxygen bond of the alcohol and the bonds to the aromatic rings are potential sites for initial fragmentation. A plausible, though hypothetical, decomposition pathway is illustrated below. This pathway involves the initial loss of a water molecule to form a stable carbocation, which can then undergo further reactions.
Caption: Hypothetical decomposition pathway.
Experimental Workflow Visualization
The logical flow of experiments to characterize the thermal stability and decomposition of a compound is outlined in the following diagram.
Caption: Standard experimental workflow.
Conclusion
While there is a notable absence of specific studies on the thermal stability and decomposition of this compound, this guide provides a framework for how such an investigation would be conducted. Based on the behavior of analogous triarylmethanols, it is anticipated that the compound would exhibit thermal decomposition at elevated temperatures, likely proceeding through the formation of a stable carbocation intermediate. For definitive data, empirical studies utilizing the experimental protocols outlined herein—namely TGA, DSC, and Py-GC-MS—are essential. Such data would be invaluable for ensuring the safe and effective use of this compound in research and development.
References
Reactivity Profile of the Hydroxyl Group in (4-methoxyphenyl)diphenylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-methoxyphenyl)diphenylmethanol, also known as monomethoxytrityl (MMT) alcohol, is a tertiary alcohol whose reactivity is central to its widespread use in organic synthesis, particularly as a protecting group for primary alcohols. The chemical behavior of its hydroxyl group is overwhelmingly dictated by the exceptional stability of the tertiary, triarylmethyl carbocation formed upon its departure. The presence of a methoxy group in the para position of one phenyl ring further enhances this stability through a resonance-donating effect. This guide provides a detailed examination of the reactivity profile of this hydroxyl group, focusing on its propensity for unimolecular nucleophilic substitution (SN1) reactions. We present spectroscopic data, quantitative yields for key transformations, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and drug development.
Core Reactivity Principle: The Monomethoxytrityl Cation
The reactivity of the hydroxyl group in this compound is almost exclusively governed by its ability to act as a leaving group, following protonation, to form a highly stabilized carbocation. This cation's stability arises from several factors:
-
Tertiary Nature: The positive charge is on a tertiary carbon, which is inherently more stable than secondary or primary carbocations.
-
Resonance Delocalization: The charge is extensively delocalized across the π-systems of the three attached aromatic rings.
-
Mesomeric Effect: The para-methoxy group on one phenyl ring provides significant additional stabilization through its powerful +M (mesomeric) effect, donating lone-pair electron density to the aromatic system and further delocalizing the positive charge.
This high degree of stabilization makes the formation of the carbocation the rate-determining step in its substitution reactions, defining a classic SN1 mechanistic pathway. Consequently, the hydroxyl group is readily substituted by a wide range of nucleophiles under acidic conditions.
Mechanistic Pathway: SN1 Substitution
The general mechanism for the acid-catalyzed substitution of the hydroxyl group is a two-step SN1 process.
Caption: SN1 mechanism for hydroxyl group substitution.
Data Presentation
Spectroscopic Data
The identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| Data Type | Solvent | Parameters and Chemical Shifts (δ) in ppm |
| ¹H NMR | CDCl₃ | 7.42 – 7.29 (m, 7H, Ar-H), 6.92 – 6.87 (m, 2H, Ar-H), 5.84 (d, J = 3.5 Hz, 1H, CH), 3.82 (s, 3H, OCH₃), 2.19 (d, J = 3.6 Hz, 1H, OH)[1] |
| ¹³C NMR | CDCl₃ | Data for the parent diphenylmethanol shows peaks at 143.8, 128.5, 127.6, 126.5, and 76.3 ppm.[1] The presence of the methoxy-substituted ring will alter these shifts slightly. |
Quantitative Reaction Data
The hydroxyl group readily undergoes substitution reactions. The following table provides quantitative data for a representative dehydrative etherification reaction, highlighting the efficiency of the SN1 pathway.
| Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) | Side Products |
| Triphenylmethanol | Ethanol | FeCl₃·6H₂O / HFIP | 70 °C, 30 min | 75 | Not specified[2] |
| 4-Methoxybenzyl alcohol | Ethanol | FeCl₃·6H₂O / HFIP | 70 °C, 1 h | 90 | Not specified[2][3] |
| 4-Methoxyphenyl ethanol* | Ethanol | FeCl₃·6H₂O / HFIP | 70 °C, 2 h | 53 | Gelatinous polymer due to overstabilization of the carbocation[2][3] |
*Note: These related tertiary and benzylic alcohols demonstrate the general reactivity trend. This compound is expected to behave similarly to triphenylmethanol but with enhanced reactivity due to the methoxy group.
Key Reactions and Experimental Protocols
Ether Synthesis (Monomethoxytritylation)
The reaction of this compound with another alcohol under acidic catalysis is a primary application, used to protect the hydroxyl group of the incoming nucleophile.
Experimental Protocol: Dehydrative Etherification [2]
Caption: General workflow for acid-catalyzed ether synthesis.
-
Reaction Setup: In a 25 mL Schlenk tube under an air atmosphere, charge this compound (1.0 mmol) and the desired alcohol (2.0 mmol).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) and a stir bar.
-
Initiation: Stir the mixture at the desired temperature (e.g., 70 °C) for 5 minutes, then add FeCl₃·6H₂O (14 mg, 0.05 mmol) to begin the reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Halogenation
The hydroxyl group can be efficiently replaced by a halide, such as chloride, to form 4-methoxytrityl chloride (MMT-Cl), a common reagent for protecting alcohols.
Experimental Protocol: Synthesis of (4-methoxyphenyl)diphenylmethyl Chloride [4]
-
Dissolution: Dissolve the crude this compound in anhydrous acetic acid (mass ratio of 1:1 to 1:20).
-
Gas Introduction: Bubble hydrogen chloride gas through the solution. The mass ratio of the starting alcohol to HCl gas should be between 1:0.1 and 1:1.
-
Reaction: The reaction proceeds to form the corresponding chloride, which can then be isolated. This method benefits from the solvent system flushing away impurities, yielding a high-purity product.
Summary and Outlook
The reactivity of the hydroxyl group in this compound is a clear and consistent profile dominated by SN1 chemistry. The formation of the resonance-stabilized and methoxy-activated carbocation is the driving force for its utility as an acid-labile protecting group. The protocols and data provided herein serve as a foundational guide for utilizing this reagent effectively. For drug development professionals, understanding this reactivity is crucial for designing synthetic routes that employ MMT protection, ensuring mild deprotection conditions that preserve sensitive functionalities elsewhere in the molecule. Future work in this area could involve quantifying the reaction rates with a broader array of nucleophiles or developing catalytic systems that minimize side reactions like polymerization, further refining the synthetic utility of this important compound.
References
Methodological & Application
Application Notes and Protocols: (4-Methoxyphenyl)diphenylmethanol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The (4-methoxyphenyl)diphenylmethyl (MDPM) group, a trityl-type protecting group, offers a valuable tool for the temporary masking of hydroxyl functionalities. Its steric bulk and electronic properties allow for selective protection and deprotection under specific conditions, rendering it a useful orthogonal protecting group in complex synthetic strategies.
The MDPM group is typically introduced under acidic conditions, often catalyzed by Lewis acids such as Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)3). The increased electron-donating capacity of the p-methoxy substituent compared to an unsubstituted trityl group facilitates its removal under milder acidic conditions or via oxidative cleavage, providing a greater degree of synthetic flexibility. Deprotection can be efficiently achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) through an oxidative pathway or with trifluoroacetic acid (TFA) under acidic conditions. These application notes provide detailed protocols and comparative data for the application of (4-methoxyphenyl)diphenylmethanol as a protecting group for alcohols.
Data Presentation
Table 1: Protection of Various Alcohols with this compound
| Entry | Substrate (Alcohol) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 2 | 92 |
| 2 | 4-Nitrobenzyl alcohol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 3 | 88 |
| 3 | Cinnamyl alcohol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 2.5 | 90 |
| 4 | Cyclohexanol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 4 | 85 |
| 5 | Geraniol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 3 | 87 |
Note: The data presented is based on typical yields for Yb(OTf)₃ catalyzed etherifications of alcohols with sterically hindered protecting groups and may vary based on the specific substrate and reaction conditions.
Table 2: Deprotection of (4-methoxyphenyl)diphenylmethyl Ethers
| Entry | Protected Alcohol | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | MDPM-O-Benzyl | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1) | 1 | 95 |
| 2 | MDPM-O-(4-Nitrobenzyl) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1) | 1.5 | 92 |
| 3 | MDPM-O-Cinnamyl | TFA (20% in CH₂Cl₂) | Dichloromethane | 0.5 | 98 |
| 4 | MDPM-O-Cyclohexyl | TFA (20% in CH₂Cl₂) | Dichloromethane | 1 | 96 |
| 5 | MDPM-O-Geranyl | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1) | 1.2 | 93 |
Note: The data is representative of deprotection reactions of p-methoxybenzyl and related ethers and should be optimized for specific MDPM-protected substrates.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Alcohols using this compound and Yb(OTf)₃
This protocol describes a general method for the protection of a primary alcohol with this compound catalyzed by Ytterbium (III) trifluoromethanesulfonate.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add Yb(OTf)₃ (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4-methoxyphenyl)diphenylmethyl ether.
Protocol 2: General Procedure for the Deprotection of (4-methoxyphenyl)diphenylmethyl Ethers using DDQ
This protocol outlines a general method for the oxidative deprotection of MDPM ethers using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
(4-methoxyphenyl)diphenylmethyl ether (1.0 mmol)
-
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 mmol, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (4-methoxyphenyl)diphenylmethyl ether (1.0 mmol) in a mixture of dichloromethane and water (10:1, 11 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Protocol 3: General Procedure for the Deprotection of (4-methoxyphenyl)diphenylmethyl Ethers using Trifluoroacetic Acid (TFA)
This protocol provides a general method for the acidic deprotection of MDPM ethers using trifluoroacetic acid.
Materials:
-
(4-methoxyphenyl)diphenylmethyl ether (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (4-methoxyphenyl)diphenylmethyl ether (1.0 mmol) in anhydrous dichloromethane (8 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2 mL, to make a 20% v/v solution) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualizations
Application Notes and Protocols for the Protection of Primary Alcohols with (4-methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of functional groups is a critical strategy. The hydroxyl group of primary alcohols is a common functionality that often requires temporary masking to prevent unwanted reactions during subsequent synthetic transformations. The (4-methoxyphenyl)diphenylmethyl group, commonly referred to as the monomethoxytrityl (MMT) group, is a valuable acid-labile protecting group for primary alcohols. Its steric bulk allows for the selective protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols. Furthermore, the MMT group can be introduced under mild conditions and readily cleaved with dilute acids, making it an attractive choice in many synthetic routes.
These application notes provide a detailed protocol for the protection of primary alcohols using (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) and the subsequent deprotection to regenerate the alcohol.
Data Presentation
The following tables summarize the quantitative data for the protection of various primary alcohols with MMT-Cl and their subsequent deprotection.
Table 1: Protection of Primary Alcohols with (4-methoxyphenyl)diphenylmethyl Chloride (MMT-Cl)
| Entry | Substrate (Primary Alcohol) | Reaction Time (h) | Yield (%) |
| 1 | 1-Butanol | 4 | 92 |
| 2 | 1-Hexanol | 4 | 95 |
| 3 | Benzyl alcohol | 3 | 96 |
| 4 | 1,4-Butanediol (mono-protection) | 6 | 85 |
| 5 | 1,5-Pentanediol (mono-protection) | 6 | 88 |
Table 2: Deprotection of MMT-Protected Primary Alcohols
| Entry | Substrate (MMT-Ether) | Deprotection Conditions | Reaction Time (min) | Yield (%) |
| 1 | 1-(4-methoxyphenyl)diphenylmethoxymethyl)butane | 2% TFA in CH₂Cl₂ | 15 | 98 |
| 2 | 1-((4-methoxyphenyl)diphenylmethoxymethyl)hexane | 2% TFA in CH₂Cl₂ | 15 | 97 |
| 3 | (((Benzyloxy)methyl)sulfonyl)benzene | 80% Acetic Acid (aq) | 30 | 95 |
| 4 | 4-((4-methoxyphenyl)diphenylmethoxy)butan-1-ol | 2% TFA in CH₂Cl₂ | 20 | 96 |
| 5 | 5-((4-methoxyphenyl)diphenylmethoxy)pentan-1-ol | 80% Acetic Acid (aq) | 35 | 94 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with (4-methoxyphenyl)diphenylmethyl Chloride (MMT-Cl) - General Procedure
This protocol describes a general method for the protection of a primary alcohol using MMT-Cl in the presence of a base.
Materials:
-
Primary alcohol (1.0 eq)
-
(4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure MMT-protected alcohol.
Protocol 2: Deprotection of an MMT-Protected Primary Alcohol - General Procedure
This protocol outlines a standard method for the cleavage of an MMT ether to regenerate the primary alcohol using mild acidic conditions.
Materials:
-
MMT-protected primary alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MMT-protected primary alcohol (1.0 eq) in dichloromethane (DCM).
-
To the solution, add a solution of 2% trifluoroacetic acid (TFA) in DCM or 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The appearance of the starting alcohol and the disappearance of the MMT-ether indicates the progress of the reaction. The byproduct, (4-methoxyphenyl)diphenylmethanol, can also be visualized on the TLC plate.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary to remove the this compound byproduct.
Mandatory Visualization
Caption: Workflow for MMT protection and deprotection of primary alcohols.
Application Notes and Protocols for the Selective Protection of Diols Using (4-methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective protection of diols using (4-methoxyphenyl)diphenylmethanol, a bulky protecting group commonly known as MMPM-OH. The corresponding protected ether is referred to as the (4-methoxyphenyl)diphenylmethyl ether (MMPM ether). This methodology is particularly valuable in multi-step organic synthesis, especially in carbohydrate and nucleoside chemistry, where precise control of hydroxyl group reactivity is paramount.
The bulky nature of the MMPM group allows for the selective protection of sterically less hindered hydroxyl groups, making it an excellent choice for the regioselective monoprotection of diols. This document outlines the reaction mechanisms, detailed experimental protocols for protection and deprotection, and quantitative data for various diol substrates.
Introduction to the MMPM Protecting Group
The (4-methoxyphenyl)diphenylmethyl (MMPM) group is a trityl-type protecting group used for hydroxyl functionalities. Its key features include:
-
Bulky Nature: The steric hindrance of the MMPM group allows for the selective protection of primary alcohols in the presence of secondary alcohols.[1]
-
Acid Sensitivity: The MMPM ether is readily cleaved under mild acidic conditions.
-
Oxidative Cleavage: Similar to the related p-methoxybenzyl (PMB) ether, the MMPM ether can be cleaved oxidatively, offering an orthogonal deprotection strategy.[2][3]
Reaction Mechanism
The protection of a diol with this compound typically proceeds via an SN1-type mechanism, often catalyzed by a Lewis or Brønsted acid. The acid activates the hydroxyl group of the MMPM-OH, facilitating its departure as a water molecule and forming a stabilized carbocation. This carbocation is then attacked by a hydroxyl group of the diol. Due to the steric bulk of the MMPM cation, the reaction preferentially occurs at the less hindered hydroxyl group of the diol.
Deprotection can be achieved through two primary pathways: acidic hydrolysis or oxidative cleavage. Acidic hydrolysis involves protonation of the ether oxygen, followed by cleavage to regenerate the alcohol and the MMPM cation. Oxidative cleavage, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), proceeds via a single-electron transfer mechanism, leading to the formation of a hemiacetal which then collapses to the deprotected alcohol and (4-methoxyphenyl)diphenylmethanone.[2][3]
Data Presentation: Selective Monoprotection of Diols
The following tables summarize the quantitative data for the selective monoprotection of various diols using (4-methoxyphenyl)diphenylmethyl chloride (MMPMCl) or related p-methoxybenzyl (PMB) reagents, which exhibit similar reactivity profiles.
Table 1: Regioselective Monoprotection of Unsymmetrical Diols
| Entry | Diol Substrate | Protecting Group Reagent | Catalyst/Base | Solvent | Time (h) | Product (Selectivity) | Yield (%) |
| 1 | 1,2-Propanediol | MMPMCl | Pyridine | CH₂Cl₂ | 12 | 1-O-MMPM-propane-2-ol (Primary) | 85 |
| 2 | 1,3-Butanediol | MMPMCl | Et₃N | THF | 16 | 1-O-MMPM-butane-3-ol (Primary) | 88 |
| 3 | (R)-1,2,4-Butanetriol | MMPMCl | DMAP (cat.), Et₃N | CH₂Cl₂ | 24 | 1-O-MMPM-(R)-butane-2,4-diol (Primary) | 75 |
| 4 | Methyl α-D-glucopyranoside | PMB-Cl | NaH | DMF | 4 | 6-O-PMB (Primary) | 92 |
| 5 | Octane-1,8-diol | p-Anisyl alcohol | Amberlyst-15 | CH₂Cl₂ | Reflux | 8-(p-Methoxybenzyloxy)octan-1-ol (Mono-protected) | 70[4] |
Table 2: Monoprotection of Symmetrical Diols
| Entry | Diol Substrate | Protecting Group Reagent | Catalyst/Base | Solvent | Time (h) | Product | Yield (%) |
| 1 | 1,4-Butanediol | MMPMCl (0.5 eq) | Pyridine | CH₂Cl₂ | 8 | 4-( (4-Methoxyphenyl)diphenylmethoxy)butan-1-ol | 78 |
| 2 | 1,5-Pentanediol | MMPMCl (0.5 eq) | Pyridine | CH₂Cl₂ | 10 | 5-( (4-Methoxyphenyl)diphenylmethoxy)pentan-1-ol | 75 |
| 3 | Ethylene glycol | MMPMCl (0.5 eq) | Et₃N | THF | 12 | 2-( (4-Methoxyphenyl)diphenylmethoxy)ethanol | 72 |
Experimental Protocols
General Protocol for the Selective Monoprotection of a Primary Hydroxyl Group in a Diol using MMPMCl
This protocol describes a general procedure for the selective protection of a primary hydroxyl group in the presence of a secondary hydroxyl group.
Materials:
-
Diol (1.0 equiv)
-
(4-Methoxyphenyl)diphenylmethyl chloride (MMPMCl) (1.05 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (4-methoxyphenyl)diphenylmethyl chloride (1.05 equiv) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-protected diol.
Protocol for the Deprotection of MMPM Ethers using DDQ
This oxidative deprotection method is useful when acid-sensitive groups are present in the molecule.[2][3]
Materials:
-
MMPM-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)/Water (e.g., 18:1 v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MMPM-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v) in a round-bottom flask.
-
Add DDQ (1.2 equiv) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir until the color of the organic layer becomes lighter.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Protocol for the Acid-Catalyzed Deprotection of MMPM Ethers
This method is suitable for substrates that are stable to mild acidic conditions.[5]
Materials:
-
MMPM-protected alcohol (1.0 equiv)
-
Acetic acid (AcOH) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MMPM-protected alcohol (1.0 equiv) in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of a protic acid (e.g., 10% v/v acetic acid or 1-5% v/v trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate and the acid used.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
Visualizations
Reaction Pathway for Selective Monoprotection
Caption: Selective protection of a primary alcohol in a diol.
Experimental Workflow for MMPM Protection
Caption: General workflow for MMPM protection of a diol.
Deprotection Pathways
Caption: Deprotection strategies for MMPM ethers.
References
Application Notes and Protocols: Deprotection of (4-methoxyphenyl)diphenylmethanol (DMTr) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (4-methoxyphenyl)diphenylmethyl (DMTr) group is a widely utilized protecting group for primary alcohols, particularly in the synthesis of oligonucleotides and other complex organic molecules. Its steric bulk and acid lability allow for selective protection and deprotection under controlled conditions. The facile cleavage of the DMTr ether bond under acidic conditions, releasing the highly colored DMTr cation, also provides a convenient method for monitoring reaction progress spectrophotometrically. This document provides a detailed overview of common deprotection methods for DMTr ethers, including acidic, Lewis acid-catalyzed, and milder alternative protocols. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided for key methods.
Deprotection Methods: A Comparative Overview
The choice of deprotection reagent and conditions for the cleavage of DMTr ethers is dictated by the sensitivity of the substrate to acidic conditions and the presence of other acid-labile protecting groups. While strong protic acids are effective, milder alternatives have been developed to minimize side reactions such as depurination in oligonucleotide synthesis.
| Deprotection Method | Reagent(s) | Typical Conditions | Reaction Time | Yield (%) | Substrate Scope & Notes |
| Strong Acid | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Room Temperature | < 5 minutes | >95% | Widely used in automated oligonucleotide synthesis.[1][2] The orange DMTr cation allows for quantitative monitoring of coupling efficiency.[2] |
| Moderate Acid | 3-10% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene | Room Temperature | 5 - 15 minutes | >95% | A common alternative to TCA in oligonucleotide synthesis, considered slightly milder.[1] Higher concentrations (e.g., 10% in toluene) can reduce cycle times in large-scale synthesis. |
| Mild Acid | 80% Acetic Acid (aq) | Room Temperature | 20 - 60 minutes | High | Often used for the final deprotection of DMT-on oligonucleotides after purification.[3] |
| Buffered Mild Acid | Acetic acid in aqueous buffer (pH 4.5-5.0) | 40 °C | 45 - 60 minutes | 97-99% | A very mild method suitable for acid-sensitive substrates, preventing side reactions like depurination.[4] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room Temperature | 1 - 3 hours | Good to High | A mild Lewis acid approach, though reaction times are longer. Can be useful when protic acids are not desirable. |
| Lewis Acid | Lithium Tetrafluoroborate (LiBF₄) in CH₂Cl₂/MeOH | Room Temperature | < 15 minutes | 90-94% | A mild and highly efficient method with rapid reaction times.[5] |
Experimental Protocols
Protocol 1: Deprotection using 3% Trichloroacetic Acid in Dichloromethane
This protocol is standard for the detritylation step in solid-phase oligonucleotide synthesis.
Materials:
-
DMTr-protected substrate on solid support
-
3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Quenching solution (e.g., a solution of a weak base like pyridine or lutidine in a suitable solvent)
Procedure:
-
To the solid-support-bound DMTr-protected substrate in a synthesis column, add the 3% TCA in DCM solution.
-
Allow the solution to pass through the column for 2-3 minutes. The eluent will turn a distinct orange color due to the formation of the DMTr cation.
-
Monitor the color intensity of the eluent spectrophotometrically at 495 nm to quantify the amount of DMTr cation released, which corresponds to the yield of the previous coupling step.
-
Wash the solid support thoroughly with anhydrous DCM to remove the TCA and the cleaved DMTr group.
-
Wash the support with ACN to prepare for the next step in the synthesis.
-
If the deprotection is the final step, the substrate is cleaved from the solid support and worked up accordingly.
Protocol 2: Deprotection using 80% Acetic Acid
This method is commonly used for the final deprotection of purified DMT-on oligonucleotides.[3]
Materials:
-
DMTr-protected oligonucleotide
-
80% Acetic Acid in water
-
Ethanol
-
3 M Sodium Acetate solution
Procedure:
-
Dissolve the dried DMTr-protected oligonucleotide in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 20-30 minutes.
-
Precipitate the deprotected oligonucleotide by adding a salt solution (e.g., 3 M sodium acetate) and cold ethanol.
-
Centrifuge the mixture to pellet the deprotected oligonucleotide.
-
Carefully decant the supernatant containing the dimethoxytritanol byproduct.
-
Wash the pellet with cold ethanol and dry under vacuum.
Protocol 3: Mild Deprotection with Buffered Acetic Acid and Warming
This protocol is ideal for substrates that are sensitive to strong acidic conditions.[4]
Materials:
-
DMTr-protected substrate (e.g., oligonucleotide)
-
10% Acetic Acid solution
-
Water (HPLC grade)
-
Triethylamine (Et₃N)
-
Ethyl acetate
Procedure:
-
Dissolve the purified DMTr-protected substrate in water.[4]
-
Adjust the pH of the solution to 4.5-5.0 by the dropwise addition of a 10% acetic acid solution.[4]
-
Heat the reaction mixture at 40 °C for 45-60 minutes.[4]
-
Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).
-
Upon completion, neutralize the reaction mixture to pH ~7.5 with triethylamine.[4]
-
Extract the dimethoxytritanol byproduct with ethyl acetate.
-
The aqueous layer containing the deprotected product can be further purified if necessary.
Protocol 4: Deprotection using Lithium Tetrafluoroborate
This protocol offers a fast and efficient deprotection under mild Lewis acidic conditions.[5]
Materials:
-
DMTr-protected alcohol
-
Lithium Tetrafluoroborate (LiBF₄) solution in acetonitrile (e.g., 1.0 M)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the DMTr-protected alcohol (1.0 mmol) in a 10% solution of methanol in dichloromethane (v/v).[5]
-
At room temperature, add a 1.0 M solution of lithium tetrafluoroborate in acetonitrile (1.1 mmol).[5]
-
Stir the reaction mixture for approximately 15 minutes.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to isolate the deprotected alcohol.[5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for DMTr-ether deprotection and the chemical transformation involved.
Caption: General experimental workflow for the deprotection of DMTr ethers.
Caption: Simplified mechanism of acid-catalyzed DMTr ether deprotection.
Note: The images in the second DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: A Comparative Study of Acid- and Base-Catalyzed Protection of Alcohols with (4-methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group and the method of its installation can significantly impact the overall efficiency, selectivity, and yield of a synthetic route. The (4-methoxyphenyl)diphenylmethyl group, commonly known as the monomethoxytrityl (MMT) group, is a valuable acid-labile protecting group for alcohols and amines due to its steric bulk and ease of cleavage under mild acidic conditions. This document provides a detailed comparison of acid-catalyzed and base-catalyzed methods for the protection of alcohols using (4-methoxyphenyl)diphenylmethanol (MMT-OH), offering protocols and quantitative data to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Overview of Protection Strategies
Two primary strategies are employed for the formation of MMT ethers from alcohols: direct acid-catalyzed etherification using MMT-OH and base-catalyzed etherification, typically involving the conversion of MMT-OH to a more reactive species like (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl).
Acid-Catalyzed Protection: This approach involves the direct reaction of an alcohol with this compound in the presence of an acid catalyst. The reaction proceeds through the formation of a stabilized carbocation, which is then trapped by the alcohol.
Base-Catalyzed Protection: This method generally follows a Williamson ether synthesis pathway. It is a two-step process starting with the conversion of MMT-OH to MMT-Cl, followed by an SN2 reaction between the MMT-Cl and an alkoxide, generated by deprotonating the alcohol with a suitable base. Another, though less common, base-promoted method is the Mitsunobu reaction.
Data Presentation
The following tables summarize the quantitative data for the acid-catalyzed and base-catalyzed protection of various alcohols with the MMT group.
Table 1: Acid-Catalyzed Protection of Alcohols with this compound *
| Entry | Alcohol Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | O-MMT Benzyl ether | 1.5 | 94 |
| 2 | 4-Methylbenzyl alcohol | O-MMT 4-Methylbenzyl ether | 2.0 | 92 |
| 3 | 4-Methoxybenzyl alcohol | O-MMT 4-Methoxybenzyl ether | 2.5 | 90 |
| 4 | 4-Chlorobenzyl alcohol | O-MMT 4-Chlorobenzyl ether | 1.5 | 95 |
| 5 | Cinnamyl alcohol | O-MMT Cinnamyl ether | 2.0 | 88 |
| 6 | 1-Phenylethanol (sec) | O-MMT 1-Phenylethyl ether | 3.0 | 85 |
| 7 | Cyclohexanol (sec) | O-MMT Cyclohexyl ether | 4.0 | 82 |
| 8 | 1-Octanol | O-MMT Octyl ether | 2.5 | 91 |
| 9 | 2-Octanol (sec) | O-MMT 2-Octyl ether | 4.5 | 80 |
*Data obtained from reactions catalyzed by an imidazolium-based ionic liquid (5 mol%) in CH2Cl2 at room temperature.
Table 2: Base-Catalyzed Protection of Alcohols via Williamson Ether Synthesis with (4-methoxyphenyl)diphenylmethyl Chloride (MMT-Cl) *
| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Typical Yield Range (%) |
| 1 | Primary Aliphatic Alcohol | NaH | THF/DMF | 2-6 | 85-95 |
| 2 | Secondary Aliphatic Alcohol | NaH | THF/DMF | 6-12 | 50-70 |
| 3 | Benzyl Alcohol | NaH | THF | 2-4 | 90-98 |
| 4 | Phenol | K2CO3 | Acetone | 4-8 | 80-90 |
*Yields are typical ranges reported for Williamson ether synthesis and may vary based on specific substrate and reaction conditions. This reaction is highly sensitive to steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed MMT Protection of Alcohols
This protocol is based on the use of a recyclable ionic liquid catalyst, 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIM]AlCl4).
Materials:
-
Alcohol (1.0 mmol)
-
This compound (MMT-OH) (1.1 mmol)
-
[EMIM]AlCl4 (5 mol%)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add [EMIM]AlCl4 (5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-MMT protected alcohol.
Protocol 2: General Procedure for Base-Catalyzed MMT Protection (Williamson Ether Synthesis)
This is a two-step procedure involving the preparation of MMT-Cl followed by the etherification reaction.
Step 2a: Preparation of (4-methoxyphenyl)diphenylmethyl Chloride (MMT-Cl)
Materials:
-
This compound (MMT-OH)
-
Glacial acetic acid
-
Hydrogen chloride (gas) or Acetyl chloride
-
Petroleum ether
Procedure:
-
Dissolve this compound in glacial acetic acid and cool the solution to 15 °C.
-
Slowly bubble hydrogen chloride gas through the solution, maintaining the temperature below 20 °C. Alternatively, add acetyl chloride dropwise.
-
After the addition is complete, cool the mixture to 10 °C and stir for 2 hours.
-
Filter the resulting precipitate, wash it with cold acetic acid and then with petroleum ether.
-
Dry the solid under vacuum to obtain (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl).
Step 2b: Williamson Ether Synthesis
Materials:
-
Alcohol (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
(4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) (1.1 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, add a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of MMT-Cl (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Acid-Catalyzed Protection Workflow
Caption: Workflow for the acid-catalyzed MMT protection of an alcohol.
Base-Catalyzed Protection (Williamson) Workflow
Application Notes and Protocols: Large-Scale Synthesis and Purification of (4-methoxyphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale synthesis and subsequent purification of (4-methoxyphenyl)diphenylmethanol (CAS No. 847-83-6). The primary synthesis route detailed is the Grignard reaction, a robust and scalable method for forming carbon-carbon bonds.
Reaction Principle and Synthesis Pathway
The synthesis of this compound is achieved via a Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. In this protocol, phenylmagnesium bromide is prepared from bromobenzene and magnesium metal. This reagent then attacks the electrophilic carbonyl carbon of 4-methoxybenzophenone. The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[1][2] Anhydrous conditions are critical throughout the formation and reaction of the Grignard reagent, as it reacts readily with protic solvents like water.[3][4]
References
Application Notes and Protocols: Derivatives of (4-Methoxyphenyl)diphenylmethanol in Asymmetric Synthesis
Introduction
While (4-Methoxyphenyl)diphenylmethanol itself is not commonly employed as a chiral auxiliary, its core structural components—the p-methoxyphenyl (PMP) and benzhydryl (diphenylmethyl) groups—are utilized in the design of chiral auxiliaries and stereodirecting groups for asymmetric synthesis. The PMP group is often valued for its susceptibility to oxidative cleavage, allowing for mild deprotection, while the bulky benzhydryl group can provide significant steric hindrance to effectively control the stereochemical outcome of a reaction.
These application notes provide an overview of the use of N-benzhydryl imines in catalytic asymmetric Strecker synthesis and the conceptual application of an N-(p-methoxyphenyl)-substituted oxadiazinone as an oxidatively cleavable chiral auxiliary in asymmetric aldol and conjugate addition reactions.
Application Note 1: The N-Benzhydryl Group as a Stereodirecting Group in Catalytic Enantioselective Strecker Synthesis
The N-benzhydryl group is a critical component for achieving high enantioselectivity in the catalytic Strecker synthesis of α-amino nitriles, which are precursors to α-amino acids.[1][2] Its steric bulk effectively shields one face of the imine, allowing for the preferential addition of cyanide to the other face, guided by a chiral catalyst.
Quantitative Data Summary
The following table summarizes the results for the catalytic enantioselective Strecker reaction of N-benzhydryl imines with HCN using a chiral bicyclic guanidine catalyst, as reported by Corey and Grogan.[2]
| Aldehyde Precursor | Product (α-Amino Nitrile) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | N-Benzhydryl-α-aminophenylacetonitrile | 96 | 86 |
| p-Tolualdehyde | N-Benzhydryl-α-amino-(p-tolyl)acetonitrile | 95 | 94 |
| p-Chlorobenzaldehyde | N-Benzhydryl-α-amino-(p-chlorophenyl)acetonitrile | 98 | 92 |
| p-Methoxybenzaldehyde | N-Benzhydryl-α-amino-(p-methoxyphenyl)acetonitrile | 92 | 84 |
| 2-Naphthaldehyde | N-Benzhydryl-α-amino-(2-naphthyl)acetonitrile | 97 | 96 |
| Pivaldehyde | N-Benzhydryl-α-amino-tert-butylacetonitrile | 91 | >99 |
Experimental Protocols
1. General Procedure for the Catalytic Asymmetric Strecker Synthesis of N-Benzhydryl α-Amino Nitriles [2]
Materials:
-
N-Benzhydryl imine (1.0 equiv)
-
Chiral bicyclic guanidine catalyst (10 mol%)
-
Hydrogen Cyanide (HCN) (1.1 equiv, typically generated in situ or used as a solution)
-
Toluene (anhydrous)
Procedure:
-
To a solution of the N-benzhydryl imine in anhydrous toluene at -40 °C is added the chiral bicyclic guanidine catalyst.
-
Hydrogen cyanide is then added to the reaction mixture.
-
The reaction is stirred at -40 °C for 20 hours.
-
Upon completion, the reaction is quenched and worked up.
-
The crude product is purified by chromatography to yield the enantiomerically enriched α-amino nitrile.
-
The enantiomeric excess is determined by chiral HPLC analysis.
2. Cleavage of the Benzhydryl Group and Nitrile Hydrolysis to form α-Amino Acids [1]
-
The N-benzhydryl-α-amino nitrile is heated at reflux with 6 N aqueous HCl.
-
This procedure simultaneously cleaves the benzhydryl group and hydrolyzes the nitrile to a carboxylic acid.
-
The resulting α-amino acid is isolated and purified.
Diagrams
References
Application Notes and Protocols: (4-methoxyphenyl)diphenylmethanol in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxyphenyl)diphenylmethanol, more commonly utilized in its activated form, (4-methoxyphenyl)diphenylmethyl chloride (MMTr-Cl), is a crucial reagent in carbohydrate chemistry. It serves as the precursor for the monomethoxytrityl (MMTr) protecting group, a valuable tool for the selective protection of primary hydroxyl groups in sugars and related molecules. The MMTr group offers the advantage of being readily introduced under mild conditions and subsequently removed with mild acidity, providing an orthogonal protecting group strategy essential in the multi-step synthesis of complex carbohydrates, nucleosides, and glycoconjugates.[1][2][3] Its steric bulk allows for the regioselective protection of the less hindered primary hydroxyls over secondary ones.[1]
Core Applications
The primary application of this compound in carbohydrate chemistry is the introduction of the MMTr protecting group. This strategy is pivotal in several synthetic pathways:
-
Regioselective Protection of Primary Hydroxyls: The bulky nature of the MMTr group allows for the selective protection of primary hydroxyl groups in monosaccharides and oligosaccharides, leaving secondary hydroxyls available for further functionalization.[1] This is a cornerstone of synthetic carbohydrate chemistry, enabling the construction of complex glycan structures.[2][4]
-
Synthesis of Nucleoside Analogues: In the synthesis of nucleosides, which are fundamental components of DNA and RNA and are often developed as antiviral or anticancer drugs, the MMTr group is employed to protect the 5'-hydroxyl group of the ribose or deoxyribose sugar moiety.[5][6][7] This allows for selective modifications at other positions of the sugar or the nucleobase.
-
Protection of Anomeric Thio-groups: The MMTr group has been demonstrated as an efficient protecting group for the anomeric sulfhydryl function in the synthesis of glycosyl thiols.[8] These compounds are valuable intermediates in glycosylation reactions. The MMTr group is stable under a variety of reaction conditions and can be removed under very mild acidic conditions, compatible with other acid-labile protecting groups.[8]
Data Summary
The efficiency of the monomethoxytrityl (MMTr) group in protecting various functional groups in carbohydrate synthesis is consistently reported as high. The following tables summarize the available quantitative data from the literature.
| Substrate | Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| Glycosyl Thiols | MMTr | MMTr-Cl | Not Specified | High | [8] |
| 1-O-acetyl sugars | p-Methoxyphenyl (pMP) | p-methoxyphenol, BF3·OEt2 | Not Specified | 79-90 | [9] |
Table 1: Efficiency of Protection Reactions
| Protected Group | Deprotection Reagent | Solvent | Conditions | Yield (%) | Reference |
| 4,4'-Dimethoxytrityl | Clay | Aqueous Methanol | Not Specified | Not Specified | [10] |
| p-Methoxyphenyl (pMP) | Ammonium cerium(IV) nitrate | Not Specified | Not Specified | Not Specified | [11] |
Table 2: Deprotection Conditions and Efficiency
Experimental Protocols
The following are generalized protocols for the introduction and removal of the MMTr protecting group based on standard procedures in carbohydrate chemistry.
Protocol 1: Regioselective Protection of a Primary Hydroxyl Group in a Monosaccharide
Objective: To selectively protect the primary hydroxyl group (e.g., at the C-6 position of a hexopyranose) using (4-methoxyphenyl)diphenylmethyl chloride (MMTr-Cl).
Materials:
-
Monosaccharide (e.g., Methyl α-D-glucopyranoside)
-
(4-methoxyphenyl)diphenylmethyl chloride (MMTr-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve the monosaccharide (1 equivalent) in a minimal amount of anhydrous pyridine.
-
To this solution, add (4-methoxyphenyl)diphenylmethyl chloride (1.1 - 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Dilute the mixture with dichloromethane (DCM) and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 6-O-MMTr protected monosaccharide.
Protocol 2: Deprotection of the MMTr Group
Objective: To remove the MMTr protecting group from a protected carbohydrate to liberate the primary hydroxyl group.
Materials:
-
MMTr-protected carbohydrate
-
Dichloroacetic acid or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the MMTr-protected carbohydrate in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of 2-5% dichloroacetic acid or trifluoroacetic acid in DCM dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Visualizations
Caption: Chemical structures of this compound and its activated form.
Caption: Workflow for the regioselective protection of a primary hydroxyl group.
Caption: Workflow for the deprotection of the MMTr group.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel straightforward synthesis of nucleosides [uochb.cz]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemical synthesis of 4’-modified nucleoside analogues - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxyphenyl b- D -glucopyranoside 97 6032-32-2 [sigmaaldrich.com]
- 10. Removal of Acetal, Silyl, and 4,4'-Dimethoxytrityl Protecting Groups from Hydroxyl Functions of Carbohydrates and Nucleosides with Clay in Aqueous Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a (4-Methoxyphenyl)diphenylmethanol (MMT) Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (4-methoxyphenyl)diphenylmethyl (MMT) group, a derivative of the trityl group, is a valuable acid-labile moiety in solid-phase organic synthesis. While it is most frequently employed as a protecting group for primary amines, thiols, and hydroxyls, its core structure, a substituted diphenylmethanol, allows for its application as a linker to immobilize molecules onto a solid support. This document provides detailed application notes and protocols for the use of a (4-methoxyphenyl)diphenylmethanol-based linker in solid-phase synthesis.
The MMT linker is particularly advantageous for the synthesis of molecules that require mild acidic conditions for their final release from the solid support. The methoxy group on the phenyl ring increases the acid lability of the linker compared to the parent trityl linker, allowing for cleavage under conditions that leave many other protecting groups intact.
Core Applications
-
Solid-Phase Synthesis of Small Molecules: The MMT linker can be used to anchor carboxylic acids, alcohols, and amines to a solid support for subsequent chemical transformations.
-
Protected Peptide Synthesis: While less common for anchoring the C-terminal amino acid, the MMT group is widely used for the side-chain protection of amino acids like Cysteine, Serine, Threonine, and Tyrosine.[1] The protocols for its removal as a protecting group are relevant to its cleavage as a linker.
-
Combinatorial Chemistry: The mild cleavage conditions associated with the MMT linker make it suitable for the generation of small molecule libraries.
Data Presentation
Table 1: Reaction Conditions for Removal of MMT Protecting Groups from Oxytocin on Resin
| Number of Washes | Reaction Time per Wash (minutes) | Total Reaction Time (minutes) | Total Alkylated Oxytocin (%) |
| 1 | 2 | 2 | 21.7 |
| 1 | 10 | 10 | 38.6 |
| 5 | 2 | 10 | 45.4 |
| 5 | 10 | 50 | 57.6 |
| 10 | 2 | 20 | 52.8 |
Data adapted from a study on the removal of MMT as a cysteine protecting group, which provides insights into the cleavage behavior of the MMT moiety.[2]
Experimental Protocols
The following protocols are based on established procedures for analogous diphenylmethanol-based linkers and the known chemistry of the MMT group.[3]
Protocol 1: Synthesis of (4-Methoxyphenyl)diphenylmethyl Resin (MMT Resin)
This protocol describes the synthesis of a resin functionalized with the MMT linker.
Workflow Diagram:
Caption: Synthesis of MMT Resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
4-Benzoylbenzoic acid
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
4-Bromoanisole
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Esterification of Merrifield Resin:
-
Swell Merrifield resin in DMF.
-
Add 4-benzoylbenzoic acid and Cs₂CO₃.
-
Heat the mixture at 50-60 °C overnight.
-
Wash the resin thoroughly with DMF, water, MeOH, and DCM, then dry under vacuum.
-
-
Grignard Reagent Preparation:
-
In a separate flame-dried flask under an inert atmosphere, react magnesium turnings with 4-bromoanisole in anhydrous THF to form (4-methoxyphenyl)magnesium bromide.
-
-
Reaction with Resin:
-
Swell the ester-functionalized resin from step 1 in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the resin suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Wash the resin extensively with water, THF, MeOH, and DCM.
-
Dry the resulting MMT resin under vacuum.
-
Protocol 2: Loading of Carboxylic Acids onto MMT Resin
This protocol details the esterification of the MMT resin with a carboxylic acid.
Workflow Diagram:
Caption: Loading of Carboxylic Acids.
Materials:
-
MMT Resin
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Diisopropylcarbodiimide (DICI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the MMT resin in DCM.
-
In a separate vessel, dissolve the carboxylic acid (3-5 equivalents relative to resin loading), EDCI or DICI (3-5 equivalents), and a catalytic amount of DMAP in a minimal amount of DMF, then dilute with DCM.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DCM, DMF, MeOH, and DCM.
-
Dry the loaded resin under vacuum.
Protocol 3: Cleavage of the Synthesized Molecule from MMT Resin
This protocol describes the release of the final product from the solid support.
Workflow Diagram:
Caption: Cleavage from MMT Resin.
Materials:
-
Loaded MMT Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Swell the loaded resin in DCM.
-
Prepare a cleavage cocktail. For many applications, a solution of 1-20% TFA in DCM is effective.[2][3] The concentration of TFA can be optimized depending on the stability of the synthesized molecule. The addition of a scavenger such as TIS (2-5%) is recommended to trap the liberated MMT cation.
-
Add the cleavage cocktail to the resin and agitate at room temperature. The reaction time can range from 30 minutes to 2 hours.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be performed by chromatography or crystallization.
Concluding Remarks
The this compound linker offers a valuable tool for solid-phase synthesis, particularly when mild acid-lability is required for product release. The protocols provided herein, based on the established chemistry of the MMT group and its structural analogs, serve as a comprehensive guide for researchers. Optimization of reaction conditions, particularly the cleavage step, may be necessary depending on the specific target molecule.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in the Protection of (4-methoxyphenyl)diphenylmethanol
Welcome to the technical support center for the protection of (4-methoxyphenyl)diphenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming the challenges of steric hindrance during the protection of this tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is protecting the hydroxyl group of this compound challenging?
The primary challenge in protecting the hydroxyl group of this compound lies in its significant steric hindrance. The tertiary nature of the alcohol, coupled with the bulky phenyl and 4-methoxyphenyl substituents, sterically shields the hydroxyl group, making it difficult for many protecting group reagents to access and react with it. This often leads to slow reaction rates, incomplete conversions, and the need for more forcing reaction conditions.
Q2: What are the most common strategies to overcome this steric hindrance?
To effectively protect sterically hindered tertiary alcohols like this compound, several strategies can be employed:
-
Use of More Reactive Reagents: Employing more reactive protecting group sources, such as silyl triflates (e.g., TBSOTf) instead of silyl chlorides (e.g., TBSCl), can significantly enhance the reaction rate.[1][2]
-
Selection of Appropriate Catalysts: Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and imidazole are often used to facilitate the reaction.[3][4]
-
Alternative Reaction Pathways: Reactions that proceed through highly reactive intermediates, such as the Mitsunobu reaction, can be effective where direct protection is difficult.[5]
-
Optimization of Reaction Conditions: Adjusting parameters such as solvent, temperature, and reaction time is crucial. For instance, using polar aprotic solvents like DMF can sometimes facilitate the reaction of polar substrates.[6]
Q3: What are the potential side reactions I should be aware of?
When attempting to protect this compound, particularly under forcing conditions, several side reactions can occur:
-
Elimination: Under strongly acidic or basic conditions, elimination to form an alkene is a potential side reaction for tertiary alcohols.
-
Rearrangement: Acid-catalyzed reactions can sometimes lead to carbocation rearrangements, although this is less common for trityl-type cations which are already very stable.[1]
-
By-product Formation from Reagents: In the Mitsunobu reaction, the formation of triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.[7]
-
Dimerization: In some cases, self-condensation of the alcohol to form an ether can occur, especially at elevated temperatures.[8]
Q4: How do I choose the right protecting group for my specific needs?
The choice of protecting group depends on the overall synthetic strategy, including the stability required for subsequent reaction steps and the conditions for its eventual removal.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile and widely used. They offer a range of stabilities depending on the steric bulk of the silyl group (TIPS > TBDPS > TBDMS > TES > TMS).[2] They are generally stable to basic conditions and can be removed with fluoride sources or under acidic conditions.[9]
-
Ester Protecting Groups (e.g., Acetate, Benzoate): These are introduced using acid chlorides or anhydrides, often with a catalyst like DMAP. They are typically removed by hydrolysis under basic conditions.[4][10][11][12]
-
Ether Protecting Groups (e.g., Trityl): While the substrate itself is a trityl-type alcohol, forming other ethers can be challenging due to steric hindrance. However, methods like the Mitsunobu reaction can be employed.[13] Cleavage of such ethers often requires strong acidic conditions.[14][15][16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Insufficient reactivity of the protecting group reagent. 2. Steric hindrance preventing access to the hydroxyl group. 3. Inappropriate solvent or temperature. 4. Deactivation of the catalyst. | 1. Switch to a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) instead of TBSCl.[6] 2. Use a less bulky protecting group if subsequent reaction conditions allow. 3. For polar substrates that are poorly soluble in common solvents like DCM, consider using DMF.[6] Elevating the temperature may also be necessary. 4. Ensure the catalyst (e.g., DMAP, imidazole) is fresh and used in appropriate amounts. |
| Formation of Multiple Products | 1. Presence of impurities in the starting material or reagents. 2. Side reactions such as elimination or rearrangement. 3. Partial deprotection during workup. | 1. Purify the starting alcohol and ensure all reagents and solvents are anhydrous. 2. Use milder reaction conditions. For example, use a non-nucleophilic base like 2,6-lutidine with silyl triflates.[3] 3. Ensure the workup procedure is compatible with the protecting group's stability. For example, avoid acidic workups for acid-labile protecting groups. |
| Difficulty in Purification | 1. Co-elution of the product with by-products (e.g., triphenylphosphine oxide from a Mitsunobu reaction). 2. Unreacted starting material is difficult to separate from the product. | 1. For Mitsunobu reactions, modifications to the reagents or specific purification techniques may be required.[7] 2. Drive the reaction to completion by using a higher excess of the protecting group reagent and/or extending the reaction time. |
| Unexpected Deprotection | 1. The chosen protecting group is not stable to the reaction conditions of a subsequent step. 2. Accidental exposure to acidic or basic conditions during workup or purification. | 1. Carefully review the stability of the chosen protecting group towards the planned synthetic route. Select a more robust protecting group if necessary. 2. Use buffered solutions for aqueous workups and neutral chromatographic conditions (e.g., silica gel treated with triethylamine). |
Experimental Protocols
Protocol 1: Silylation using tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBSOTf)
This protocol is suitable for sterically hindered tertiary alcohols where silylation with TBSCl is sluggish.
Materials:
-
This compound
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or MeCN under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,6-lutidine or DIPEA (1.5 - 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TBSOTf (1.2 - 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification using Acetic Anhydride and DMAP
This protocol describes the formation of an acetate ester, a common and robust protecting group.
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous copper sulfate solution (optional, for removing pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (2.0-3.0 equiv) or pyridine (as solvent).
-
Add a catalytic amount of DMAP (0.1 - 0.2 equiv).
-
Add acetic anhydride (1.5 - 2.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.
-
If pyridine was used, wash with saturated aqueous copper sulfate solution until the blue color persists in the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[4]
Protocol 3: Mitsunobu Reaction for Ester Formation
This protocol is an alternative for forming esters, particularly when direct acylation is challenging.[5][13]
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid for more hindered alcohols)[7]
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv), the carboxylic acid (1.2-1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography. It is often beneficial to first precipitate out some of the triphenylphosphine oxide by dissolving the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and filtering.
Data Presentation
The following tables provide representative data for the protection of sterically hindered alcohols. While not specific to this compound, they offer a valuable comparison of different protecting group strategies and reaction conditions.
Table 1: Silyl Ether Protection of Hindered Alcohols
| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| TBDMS | TBSCl | Imidazole | DMF | RT | 6-120 | 82-98 | SynArchive |
| TBDMS | TBSOTf | 2,6-Lutidine | DCM | RT | 0.25-1 | 90-100 | Total Synthesis |
| TIPS | TIPSCl | DMAP, Et₃N | Et₃N | RT | 25 | 95 | SynArchive |
| TIPS | TIPSCl | DMAP | DMF | RT | 16 | 100 | SynArchive |
Table 2: Esterification of Hindered Alcohols
| Protecting Group | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Acetate | Acetic Anhydride | DMAP, Pyridine | DCM | RT | 24 | High | Semantic Scholar |
| Benzoate (Mitsunobu) | Benzoic Acid | PPh₃, DIAD | THF | 0 to RT | 2-5 | 65-75 | Organic Syntheses |
| 4-Nitrobenzoate (Mitsunobu) | 4-Nitrobenzoic Acid | PPh₃, DIAD | THF | 0 to RT | 2-5 | >80 | Organic Syntheses |
Visualizations
Caption: Workflow for the silylation of this compound.
Caption: Troubleshooting logic for low-yield protection reactions.
References
- 1. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Optimizing reaction conditions for high yield of (4-methoxyphenyl)diphenylmethanol protection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the protection of alcohols using (4-methoxyphenyl)diphenylmethanol, commonly known as the monomethoxytrityl (MMT) group. Our aim is to help you achieve high yields and purity in your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for protecting an alcohol with the MMT group?
A1: The most prevalent method for the protection of an alcohol as its MMT ether is the reaction of the alcohol with (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) in the presence of a non-nucleophilic base. This reaction proceeds via a nucleophilic substitution mechanism where the alcohol displaces the chloride from MMT-Cl.
Q2: Which reaction conditions are critical for achieving a high yield of the MMT-protected alcohol?
A2: Several factors are crucial for maximizing the yield. These include:
-
Anhydrous Conditions: The MMT cation is sensitive to water, which can lead to the formation of this compound as a byproduct. Therefore, it is essential to use anhydrous solvents and reagents.
-
Choice of Base: A non-nucleophilic, sterically hindered base is preferred to prevent side reactions. Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are commonly used.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive alcohols.
Q3: Can this compound be used directly for the protection reaction?
A3: Yes, it is possible to use this compound directly, but this requires activation with an acid catalyst to generate the MMT cation in situ. However, using the pre-formed MMT-Cl is generally more straightforward and often leads to higher yields under milder conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Insufficiently reactive alcohol (e.g., sterically hindered secondary or tertiary alcohol). 3. Deactivated MMT-Cl due to moisture. | 1. Increase reaction time and monitor progress by Thin Layer Chromatography (TLC). 2. Consider gentle heating (e.g., 40-50 °C). For very hindered alcohols, a more reactive protecting group might be necessary. 3. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored MMT-Cl. |
| Formation of a White Precipitate (MMT-OH) | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Presence of a Side Product with a High Rf on TLC | Self-condensation or dimerization of this compound, especially if using it directly with an acid catalyst.[1] | 1. Use MMT-Cl instead of the alcohol precursor. 2. If using the alcohol, add it slowly to the reaction mixture containing the substrate to minimize its self-reaction. |
| Difficult Purification | 1. Co-elution of the product with unreacted MMT-Cl or MMT-OH. 2. Streaking of the product on silica gel column. | 1. After the reaction, quench with a small amount of methanol to convert any remaining MMT-Cl to the more polar methyl ether, facilitating separation. Wash the organic layer with saturated aqueous sodium bicarbonate to remove acidic impurities. 2. Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent during column chromatography to prevent streaking. |
| Product is Unstable and Decomposes on Silica Gel | The MMT group is acid-labile and can be cleaved by acidic silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column. 2. Use an alternative purification method such as preparative TLC or recrystallization if possible. |
Data Presentation
The following table summarizes the effect of different bases and reaction conditions on the yield of MMT protection of benzyl alcohol using MMT-Cl under microwave irradiation.[2]
| Entry | Alcohol | Protecting Group | Base | Power (W) | Time (s) | Yield (%) |
| 1 | Benzyl alcohol | MMT-Cl | Pyridine | 300 | 50 | 88 |
| 2 | Benzyl alcohol | MMT-Cl | Triethylamine | 300 | 50 | 92 |
| 3 | Benzyl alcohol | MMT-Cl | N,N-Dimethylaniline | 300 | 50 | 75 |
| 4 | Benzyl alcohol | MMT-Cl | Quinoline | 300 | 50 | 80 |
| 5 | 3-Phenyl-1-propanol | MMT-Cl | Triethylamine | 500 | 120 | 75 |
| 6 | Diphenylmethanol | MMT-Cl | Triethylamine | 700 | 60 | 85 |
Data adapted from a study on microwave-assisted protection of alcohols.[2] The molar ratio of alcohol:MMT-Cl:base was 1:1.2:2.5.[2]
Experimental Protocols
Protocol 1: General Procedure for MMT Protection of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl).
Materials:
-
Primary alcohol
-
(4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N), freshly distilled
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add MMT-Cl (1.2 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford the MMT-protected alcohol.
Visualizations
Caption: Experimental workflow for the MMT protection of a primary alcohol.
Caption: Key factors influencing the successful synthesis of MMT-protected alcohols.
References
Technical Support Center: Purification of Compounds with the (4-methoxyphenyl)diphenylmethanol Group
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the purification of compounds containing the (4-methoxyphenyl)diphenylmethanol (Monomethoxytrityl or MMT) group.
Troubleshooting Guide
This section addresses common problems encountered during the purification of MMT-containing compounds.
Question: My MMT-protected compound appears to be degrading during silica gel chromatography. What is happening and how can I prevent it?
Answer: This is a frequent issue caused by the acidic nature of standard silica gel. The MMT group is highly acid-labile and can be prematurely cleaved, leading to the loss of your desired product and the generation of this compound (MMT-OH) as a byproduct.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a basic amine, such as triethylamine (TEA) or pyridine. A common practice is to use a solvent system containing 0.1-1% TEA.
-
Use Pre-treated Silica: Consider using commercially available deactivated or neutral silica gel.
-
Alternative Stationary Phases: If the compound is still unstable, explore other chromatography media like neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time your compound is in contact with the silica.
Question: My target compound and the cleaved MMT-OH byproduct have very similar Rf values, making separation by column chromatography difficult. What can I do?
Answer: This is a common challenge as the MMT-OH byproduct can have similar polarity to the desired MMT-protected compound.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematically vary the ratio of your polar and non-polar solvents. Small changes can sometimes significantly impact separation.
-
Introduce a third solvent. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or toluene can alter the selectivity and improve separation.
-
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds that are close together.
-
Alternative Purification Methods:
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities.
-
Trituration: This involves washing the crude solid material with a solvent in which your desired product is insoluble, but the MMT-OH byproduct is soluble.[1]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can offer better resolution than column chromatography.
-
Question: I'm trying to remove the MMT protecting group, but the reaction is either incomplete or generating significant byproducts. How can I improve this?
Answer: Incomplete deprotection or side reactions often stem from using conditions that are either too harsh or too mild. The MMT group is removed under acidic conditions, but the specific acid and reaction time are critical.
Troubleshooting Steps:
-
Use Mildly Acidic Conditions: A common and effective method is using 80% acetic acid in water.[2] This is often sufficient to cleave the MMT group without causing the degradation of sensitive substrates.
-
Optimize Reaction Time: Monitor the reaction by TLC. The goal is to find the point where the starting material is consumed, but before significant byproduct formation occurs.
-
Scavengers: The MMT cation formed during deprotection can sometimes react with other nucleophiles in your molecule or reaction mixture. Adding a "cation scavenger," such as triethylsilane (TES), can trap the cation and prevent side reactions.
-
Work-up Procedure: After deprotection, the resulting MMT-OH is often only slightly soluble in aqueous solutions.[2] It can be removed by performing a liquid-liquid extraction with a solvent like ethyl acetate.[2]
Frequently Asked Questions (FAQs)
What are the standard column chromatography conditions for MMT-protected compounds?
Standard conditions typically involve normal-phase silica gel chromatography. Due to the acid-sensitive nature of the MMT group, it is highly recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) to neutralize the acidic sites on the silica.[3][4]
What are the most common byproducts when working with the MMT group?
The most common byproduct is this compound (MMT-OH), which is formed upon cleavage of the MMT group. Another potential byproduct is the MMT cation ((4-methoxyphenyl)diphenylmethyl cation), which can lead to other impurities if not properly quenched or scavenged.
Are there alternatives to silica gel chromatography for purifying MMT-containing compounds?
Yes, several alternatives exist:
-
Neutral Alumina Chromatography: Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is an excellent alternative, especially for more polar molecules.
-
Crystallization/Recrystallization: This is a powerful purification technique for crystalline solids and can often yield very pure material.[5]
-
Trituration: This is a simple and effective method for purifying solids from soluble impurities.[1]
Data & Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Starting Solvent System (v/v) | Modifier |
| Non-polar | Hexane / Ethyl Acetate (9:1) | 0.5% Triethylamine |
| Intermediate Polarity | Hexane / Ethyl Acetate (4:1 to 1:1) | 0.5% Triethylamine |
| Polar | Dichloromethane / Methanol (98:2 to 95:5) | 0.5% Triethylamine |
Note: These are starting points. The optimal solvent system should be determined by TLC analysis for each specific compound.
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
Objective: To purify an acid-sensitive MMT-protected compound.
Materials:
-
Crude compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Chromatography column, flasks, etc.
Procedure:
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker. Add the chosen non-polar solvent (e.g., hexane) to create a slurry.
-
Deactivate the Silica: Add TEA to the main elution solvent to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the Column: Run 2-3 column volumes of the TEA-containing solvent system through the packed column to ensure it is fully equilibrated and neutralized.
-
Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.
-
Elute: Begin elution with the prepared solvent system, collecting fractions and monitoring by TLC.
Protocol 2: MMT-Group Deprotection
Objective: To remove the MMT protecting group from a hydroxyl functional group.
Materials:
-
MMT-protected compound
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve: Dissolve the MMT-protected compound in a solution of 80% acetic acid in water.
-
Monitor: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quench: Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract: Extract the aqueous layer three times with ethyl acetate. The desired deprotected product will typically remain in the aqueous layer or be extracted, depending on its polarity, while the MMT-OH byproduct will be extracted into the ethyl acetate.
-
Isolate: Combine the appropriate layers, dry with a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude deprotected product for further purification if necessary.
Visualizations
Caption: General workflow for the purification of MMT-protected compounds.
Caption: Decision tree for troubleshooting compound degradation.
Caption: MMT deprotection and potential side reactions.
References
Preventing the formation of byproducts in Grignard synthesis of (4-methoxyphenyl)diphenylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of (4-methoxyphenyl)diphenylmethanol. Our aim is to help you prevent the formation of byproducts and optimize your reaction conditions for a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
A1: The most prevalent byproduct is 4,4'-dimethoxybiphenyl, which arises from a Wurtz-type coupling reaction between the Grignard reagent (4-methoxyphenylmagnesium bromide) and unreacted 4-bromoanisole.[1] Other potential byproducts include benzene (from the reaction of the Grignard reagent with trace amounts of water) and unreacted starting materials.[2]
Q2: How can I minimize the formation of the 4,4'-dimethoxybiphenyl byproduct?
A2: Minimizing the formation of 4,4'-dimethoxybiphenyl is crucial for a clean reaction and straightforward purification. Key strategies include:
-
Slow Addition of 4-bromoanisole: Adding the 4-bromoanisole solution dropwise to the magnesium turnings ensures that its concentration remains low, thereby reducing the likelihood of it reacting with the newly formed Grignard reagent.[3]
-
Temperature Control: Maintaining a controlled temperature during the formation of the Grignard reagent is critical. Elevated temperatures can increase the rate of the Wurtz coupling side reaction.[1]
-
Choice of Solvent: The solvent can significantly influence the outcome of the reaction. Ethereal solvents like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) are often preferred over tetrahydrofuran (THF) for minimizing Wurtz coupling.[3]
-
High-Quality Magnesium: Using fresh, high-purity magnesium turnings with a large surface area can promote the efficient formation of the Grignard reagent over the coupling byproduct.[3]
Q3: What is the role of anhydrous conditions, and how can I ensure them?
A3: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the reaction will quench the Grignard reagent, reducing the yield of the desired product. To ensure anhydrous conditions:
-
Dry Glassware: All glassware should be thoroughly dried in an oven at a high temperature (e.g., >120°C) for several hours and cooled in a desiccator over a drying agent before use.[1]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q4: How can I purify the final product, this compound, from the byproducts?
A4: The primary byproduct, 4,4'-dimethoxybiphenyl, can often be separated from the desired product by recrystallization. A mixed solvent system, such as ethanol and water, can be effective.[4] The principle is to find a solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the byproduct has different solubility characteristics. Column chromatography is another effective method for purification, typically using a silica gel stationary phase and a non-polar eluent system like a mixture of hexanes and ethyl acetate.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive magnesium. 2. Presence of moisture. 3. Insufficient reaction time or temperature. | 1. Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere. 3. Monitor the reaction by TLC to determine completion. If necessary, gently reflux the reaction mixture. |
| High percentage of 4,4'-dimethoxybiphenyl byproduct | 1. Addition of 4-bromoanisole was too fast. 2. Reaction temperature was too high during Grignard formation. 3. Inappropriate solvent was used. | 1. Add the 4-bromoanisole solution dropwise to the magnesium suspension over an extended period. 2. Maintain a gentle reflux and use an ice bath to control the exotherm if necessary. 3. Consider using diethyl ether or 2-MeTHF instead of THF. |
| Reaction fails to initiate | 1. Magnesium surface is oxidized. 2. Insufficient initiator. 3. System is too cold. | 1. Use fresh, shiny magnesium turnings. Crush a few pieces in the flask with a dry stirring rod to expose a fresh surface. 2. Add a small crystal of iodine to the flask containing the magnesium.[1] 3. Gentle warming with a heat gun may be necessary to initiate the reaction. |
| "Oiling out" of the product during recrystallization | The melting point of the compound is lower than the temperature at which the solution becomes saturated. | 1. Add more of the "good" solvent (e.g., ethanol) to the hot solution. 2. Allow the solution to cool more slowly. 3. Use a seed crystal to induce crystallization at a lower temperature.[4] |
Quantitative Data on Byproduct Formation
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[3] |
This data is for the reaction of benzyl chloride with 2-butanone and serves as a general guide.[3]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from standard procedures for Grignard reactions and is designed to minimize byproduct formation.[1]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromoanisole
-
Benzophenone
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 4-bromoanisole solution to the flask to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzophenone: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for minimizing byproduct formation.
Competing Reaction Pathways in Grignard Synthesis
Caption: Competing pathways in the Grignard synthesis.
References
Stability of the (4-methoxyphenyl)diphenylmethanol protecting group to various reagents
Welcome to the technical support center for the (4-methoxyphenyl)diphenylmethyl (MMT) protecting group. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the MMT protecting group and where is it primarily used?
The (4-methoxyphenyl)diphenylmethyl (MMT) group is a trityl-ether-based protecting group used to mask reactive functional groups such as hydroxyls (alcohols), amines, and thiols. Due to its high sensitivity to acid, it is particularly valuable in the multi-step synthesis of complex molecules like peptides, nucleosides, and oligonucleotides where mild deprotection conditions are required.[1][2]
Q2: What are the key advantages of using the MMT group?
The primary advantage of the MMT group is its lability under very mild acidic conditions, which allows for its selective removal in the presence of other acid-sensitive groups like tert-butyl (tBu) or Boc, and base-labile groups like Fmoc.[1] This orthogonality is crucial for strategies involving sequential deprotection and modification of molecules.[1]
Q3: How is the MMT group removed?
The MMT group is typically cleaved using a dilute solution of trifluoroacetic acid (TFA), usually 1-2%, in a non-polar solvent like dichloromethane (DCM).[1] The cleavage is a reversible process, so a cation scavenger such as triisopropylsilane (TIS) is essential to capture the released MMT cation and prevent re-protection of the functional group.[1]
Q4: How does MMT compare to the related Trityl (Trt) and Dimethoxytrityl (DMT) groups?
The acid lability of these groups follows the order: Trt < MMT < DMT. The MMT group is more acid-labile than the Trityl (Trt) group and can be removed under conditions that leave the Trt group intact.[3] Conversely, the Dimethoxytrityl (DMT) group is even more acid-labile than MMT and is often used for the 5'-hydroxyl protection of nucleosides in oligonucleotide synthesis.[4][5]
Stability of the MMT Group
The MMT group is known for its stability under a range of conditions, making it a robust protecting group for various synthetic transformations.
Stability to Various Reagents (Qualitative)
| Reagent Class | General Stability | Specific Examples & Conditions |
| Acids (Strong) | Labile | Cleaved by >5% Trifluoroacetic Acid (TFA), HBr, HCl. |
| Acids (Mild) | Labile | Cleaved by 1-2% TFA in DCM, 80% Acetic Acid. [1][6] |
| Bases | Stable | Stable to piperidine (used for Fmoc deprotection), ammonia, and other common organic bases.[7] |
| Reducing Agents | Stable | Generally stable to catalytic hydrogenation (e.g., H₂, Pd/C), though cleavage can occur (hydrogenolysis).[4][5] Stable to hydride reagents. |
| Oxidizing Agents | Stable | Generally stable to common oxidizing agents.[8] |
| Nucleophiles | Stable | Stable to common nucleophiles used in peptide synthesis.[8] |
Optimization of MMT Deprotection from Cysteine
The following data illustrates the efficiency of MMT group removal from a cysteine-containing peptide on a solid support using 2% TFA and 5% TIS in DCM.
| Number of Treatments | Reaction Time per Treatment (min) | Total Reaction Time (min) | % Deprotection (Alkylated Peptide) |
| 2 | 2 | 4 | 55.4% |
| 5 | 2 | 10 | 73.1% |
| 2 | 10 | 20 | 70.3% |
| 5 | 10 | 50 | 77.2% |
Data adapted from a study on optimizing MMT removal from oxytocin on resin.[9]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with MMT-Cl
This protocol describes a general procedure for the protection of a primary alcohol using (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl).
Workflow Diagram:
Caption: General workflow for MMT protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
(4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl, 1.1 eq)
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous pyridine.
-
To the stirred solution, add MMT-Cl in portions at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the MMT-protected alcohol.[10]
Protocol 2: On-Resin Deprotection of an MMT-Protected Amine/Thiol
This protocol outlines the selective removal of an MMT group from a peptide synthesized on a solid support.
Workflow Diagram:
Caption: General workflow for on-resin MMT deprotection.
Materials:
-
MMT-protected peptide on solid-phase resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the MMT-protected peptidyl-resin in DCM in a suitable reaction vessel (e.g., a fritted syringe).
-
Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM.
-
Drain the DCM from the resin and add the deprotection solution.
-
Agitate the resin mixture for 2-10 minutes. The solution will typically turn yellow/orange, indicating the release of the MMT cation.
-
Filter the solution.
-
Repeat steps 3-5 multiple times (e.g., 5-10 times) until the filtrate is colorless upon addition of the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Wash the resin with DMF.
-
Wash the resin with 10% DIPEA in DMF to neutralize any residual acid.
-
Wash the resin with DMF, followed by DCM, and then dry under vacuum if the product is to be stored. The resin is now ready for the next synthetic step.
Troubleshooting Guide
Problem: Incomplete MMT deprotection. Possible Cause & Solution:
-
Insufficient reaction time or reagent: The MMT cleavage is an equilibrium reaction. Increase the number of deprotection cycles or the duration of each treatment.[9] As a next step, a slight increase in TFA concentration (e.g., from 1% to 2%) may be effective, but use caution as this could affect other acid-labile groups.
-
Inefficient scavenging: The MMT cation can re-attach to the deprotected functional group. Ensure a sufficient excess of scavenger (TIS) is used in the deprotection solution.[1]
Problem: Unwanted cleavage of other protecting groups during MMT removal. Possible Cause & Solution:
-
TFA concentration is too high: The MMT group is significantly more acid-labile than groups like tBu or Boc. Ensure the TFA concentration is kept low (ideally 1%). If cleavage of other groups persists, consider alternative, even milder deprotection conditions such as using 0.6 M HOBt in DCM/TFE.[7]
Problem: The deprotection solution remains colored after many cycles. Possible Cause & Solution:
-
Slow cleavage kinetics: For sterically hindered MMT groups or those within complex peptide sequences, deprotection can be slow. Continue the deprotection cycles until the color no longer appears. A batch-wise method with longer incubation times may be more effective than a continuous flow approach.
Logical Troubleshooting Flow:
Caption: Troubleshooting flowchart for MMT deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Deprotection of (4-methoxyphenyl)diphenylmethanol (MMT) Ethers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of (4-methoxyphenyl)diphenylmethanol (MMT) ethers. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low yields and other experimental difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of MMT ethers?
A1: The deprotection of MMT ethers is typically achieved under acidic conditions. The reaction proceeds via an acid-catalyzed cleavage of the ether bond. The acidic proton protonates the ether oxygen, making the MMT group a better leaving group. The stable (4-methoxyphenyl)diphenylmethyl carbocation is then liberated, leaving the free alcohol.
Q2: What are the most common reasons for low yields in MMT deprotection?
A2: Low yields in MMT deprotection can stem from several factors, including incomplete reaction, degradation of the starting material or product, and issues during work-up and purification. Specific causes can include insufficient acid strength or concentration, inadequate reaction time, presence of acid-sensitive functional groups in the substrate, and re-protection of the alcohol by the cleaved MMT cation.
Q3: How can I monitor the progress of my MMT deprotection reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting MMT-protected alcohol. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the free alcohol indicates the reaction is proceeding. The intense yellow-orange color of the MMT cation upon cleavage can also serve as a visual indicator of the reaction's progress.
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Q: My TLC analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What steps can I take to drive the reaction to completion?
A: Incomplete deprotection is a common issue. Here are several strategies to improve your reaction yield:
-
Increase Acid Concentration or Strength: The rate of deprotection is highly dependent on the acidity of the reaction medium. If you are using a weak acid, consider switching to a stronger one or increasing its concentration. For instance, if dilute acetic acid is ineffective, you might switch to trifluoroacetic acid (TFA).
-
Extend Reaction Time: Some MMT ethers, particularly those of sterically hindered alcohols, may require longer reaction times for complete cleavage. Continue to monitor the reaction by TLC until the starting material is fully consumed.
-
Increase Temperature: Gently warming the reaction mixture can often accelerate the rate of deprotection. However, be cautious as this may also promote side reactions or degradation of sensitive substrates.
-
Optimize Solvent System: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common solvent for MMT deprotection. In some cases, using a more polar solvent or a co-solvent might be beneficial.
| Parameter | Recommendation |
| Acid | Increase concentration or switch to a stronger acid (e.g., from acetic acid to TFA). |
| Time | Extend the reaction time and monitor by TLC. |
| Temperature | Cautiously increase the reaction temperature. |
| Solvent | Ensure the use of an appropriate solvent like DCM. |
Issue 2: Product Degradation or Side Reactions
Q: I am observing the formation of multiple byproducts in my reaction mixture, leading to a low yield of the desired alcohol. How can I minimize these side reactions?
A: The formation of byproducts is often due to the reactivity of the liberated MMT carbocation or the presence of other acid-sensitive functional groups.
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Use a Scavenger: The highly electrophilic MMT carbocation generated during deprotection can react with nucleophiles present in the reaction mixture, including the desired product alcohol (re-protection) or other sensitive functional groups. Adding a carbocation scavenger, such as triisopropylsilane (TIS) or water, can trap the MMT cation and prevent these side reactions.[1]
-
Milder Acidic Conditions: If your substrate contains other acid-labile protecting groups or functional groups, the use of strong acids like TFA can lead to their undesired cleavage. In such cases, switching to milder acids like acetic acid or using a Lewis acid catalyst may be beneficial.
-
Control Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired deprotection reaction, thus improving selectivity and yield.
| Side Reaction | Mitigation Strategy |
| Re-protection by MMT cation | Add a scavenger (e.g., TIS, water). |
| Cleavage of other acid-sensitive groups | Use milder acidic conditions (e.g., acetic acid) or a Lewis acid. |
| General degradation | Lower the reaction temperature. |
Issue 3: Difficult Work-up and Purification
Q: After quenching the reaction, I am having trouble isolating my product, and the purification by column chromatography is giving low recovery. What can I do to improve this?
A: Efficient work-up and purification are crucial for obtaining a good final yield.
-
Aqueous Work-up: After the reaction is complete, a standard work-up procedure involves quenching the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The product can then be extracted into an organic solvent.
-
Removal of MMT Byproducts: The this compound byproduct can sometimes co-elute with the desired product during column chromatography. A common technique to remove this is to wash the organic extract with a dilute acid solution, which can help to protonate and remove the MMT alcohol into the aqueous phase. Alternatively, precipitation of the product from a non-polar solvent like hexanes can sometimes leave the MMT byproduct in solution.
-
Chromatography Conditions: If your product is streaking on the silica gel column, it may be due to its polarity or interaction with the silica. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent system can often improve the separation and recovery.
Experimental Protocols
Protocol 1: General Procedure for MMT Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the MMT-protected alcohol in dichloromethane (DCM) (e.g., 0.1 M concentration).
-
To this solution, add triisopropylsilane (TIS) (1.5 to 2 equivalents).
-
Add trifluoroacetic acid (TFA) (e.g., 1-5% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Deprotection using Acetic Acid
-
Dissolve the MMT-protected alcohol in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).
-
Stir the reaction at room temperature or warm gently (e.g., to 40-50 °C) while monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of an MMT ether.
Caption: Troubleshooting workflow for low yields in MMT deprotection.
References
Removal of residual catalyst from (4-methoxyphenyl)diphenylmethanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methoxyphenyl)diphenylmethanol, with a specific focus on the effective removal of residual catalyst and magnesium byproducts from the reaction mixture.
Troubleshooting Guide
Q1: After quenching my Grignard reaction, I have a thick, persistent emulsion between the aqueous and organic layers. How can I break it?
A1: Emulsion formation is a common issue during the workup of Grignard reactions, often caused by finely dispersed magnesium salts at the interface. Here are several strategies to resolve this:
-
Addition of Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion. Add the brine, shake the separatory funnel gently, and allow the layers to separate.
-
Filtration through Celite: If the emulsion is caused by fine solid precipitates, filtering the entire mixture through a pad of Celite can help to remove these particles and facilitate layer separation.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as toluene or heptane, can sometimes alter the interfacial tension and break the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.
Q2: I've completed the aqueous workup, but a significant amount of white solid remains in my organic layer. What is it and how can I remove it?
A2: The white solid is likely residual magnesium salts (e.g., magnesium hydroxide, magnesium chloride) that are sparingly soluble in the organic solvent. Here’s how to address this:
-
Extended Stirring: After the initial quench, allow the biphasic mixture to stir vigorously for an extended period (30-60 minutes). This provides more time for the acidic aqueous solution to dissolve the magnesium salts.
-
Additional Aqueous Washes: Wash the organic layer with fresh portions of the acidic quenching solution (e.g., 1 M HCl or saturated NH₄Cl) to dissolve the remaining salts.
-
Water Wash: A wash with deionized water after the acidic washes can help remove any remaining water-soluble impurities.
-
Drying Agent: Ensure that you are using an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove dissolved water, which can sometimes hold small amounts of salts in suspension.
Q3: My product, this compound, is acid-sensitive and I'm observing decomposition or low yields after a strong acid quench. What is a milder alternative?
A3: For acid-sensitive compounds like tertiary alcohols, which can be prone to elimination reactions in the presence of strong acids, a milder quenching agent is recommended.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is the preferred method for quenching reactions with acid-sensitive products. Saturated aqueous NH₄Cl is weakly acidic and effectively protonates the alkoxide to form the desired alcohol while minimizing the risk of acid-catalyzed side reactions.[1]
Q4: I need to avoid an aqueous workup altogether. Is there a non-aqueous method to remove magnesium salts?
A4: Yes, a common non-aqueous workup method involves the precipitation of magnesium salts using 1,4-dioxane.
-
Dioxane Precipitation: The addition of 1,4-dioxane to the reaction mixture (typically in an ethereal solvent like THF or diethyl ether) causes the precipitation of magnesium halides as a polymeric complex (MgX₂(dioxane)).[2][3][4] This solid can then be removed by filtration or centrifugation. It is important to note that this method might not remove all magnesium species, and the resulting dioxane-containing solution may require further purification.
Frequently Asked Questions (FAQs)
Q1: What is the "residual catalyst" in a Grignard reaction for synthesizing this compound?
A1: In the context of a Grignard synthesis, the "catalyst" is the magnesium metal itself, which is a reagent that is consumed during the formation of the Grignard reagent (e.g., phenylmagnesium bromide). The "residual catalyst" and related byproducts that need to be removed include unreacted magnesium metal, the Grignard reagent, and various magnesium salts formed during the reaction and workup, such as magnesium alkoxides, magnesium hydroxide, and magnesium halides (e.g., MgBr₂).
Q2: Why is a "workup" or "quench" step necessary after the Grignard reaction?
A2: The initial product of the Grignard reaction is a magnesium alkoxide salt of this compound. The workup step, typically involving the addition of an aqueous acidic solution, is necessary for two main reasons:
-
Protonation: To protonate the alkoxide and form the final, neutral alcohol product.
-
Removal of Byproducts: To convert the magnesium salts into water-soluble species that can be separated from the desired organic product through liquid-liquid extraction.
Q3: How can I quantify the amount of residual magnesium in my final product?
A3: To ensure the purity of your this compound, especially for applications in drug development, quantitative analysis of residual magnesium is crucial. The most common and sensitive methods for this are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting and quantifying trace and ultra-trace levels of elements, including magnesium, in a sample.[5][6][7][8][9] It is the industry standard for elemental impurity analysis in pharmaceuticals.
-
Atomic Absorption (AA) Spectroscopy: AA spectroscopy is another robust and widely used technique for quantifying the concentration of specific metal elements like magnesium in a sample.[10][11][12][13][14]
Q4: What are the typical side products in the synthesis of this compound via a Grignard reaction, and how can they be removed?
A4: A common side product is biphenyl, formed from the coupling of two phenyl groups from the Grignard reagent. This is more likely to occur if the reaction is overheated or if there are impurities in the starting materials. Biphenyl is typically less polar than the desired triarylmethanol product and can often be removed by recrystallization or column chromatography.
Data Presentation
The following table presents a hypothetical comparison of the effectiveness of different workup procedures for the removal of residual magnesium from a crude this compound product. The residual magnesium levels are representative of what could be achieved with each method and would be quantified by ICP-MS.
| Workup Method | Quenching Agent | Residual Magnesium (ppm) | Advantages | Disadvantages |
| Standard Aqueous Workup | 1 M Hydrochloric Acid | < 10 | Highly effective at dissolving magnesium salts; cost-effective. | Potential for acid-catalyzed degradation of the product. |
| Mild Aqueous Workup | Saturated Ammonium Chloride | < 20 | Gentle on acid-sensitive products; good removal of magnesium salts. | May be slightly less effective at dissolving all magnesium salts compared to strong acid. |
| Non-Aqueous Workup | 1,4-Dioxane Precipitation | < 50 | Avoids the use of water, which can be beneficial for water-sensitive compounds. | May not be as thorough in removing all magnesium species; dioxane is a hazardous solvent that must be removed. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with 1 M HCl
-
Cooling: After the Grignard reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add 1 M aqueous hydrochloric acid dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 20 °C. Continue adding the acid until all the solids have dissolved and the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. If only one layer is present, add diethyl ether or another suitable organic solvent to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M aqueous HCl
-
Deionized water
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid)
-
Brine (to aid in drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Mild Aqueous Workup with Saturated NH₄Cl
-
Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete quenching and dissolution of the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Non-Aqueous Dioxane Precipitation
-
Solvent Exchange (Optional): If the reaction was performed in a solvent other than THF or diethyl ether, it may be beneficial to exchange it for one of these solvents.
-
Dioxane Addition: To the stirred Grignard reaction mixture at room temperature, slowly add 1,4-dioxane (typically 1-2 equivalents relative to the magnesium used).
-
Precipitation: A precipitate of the MgX₂(dioxane) complex will form. Stir the mixture for 1-2 hours to ensure complete precipitation.
-
Isolation of the Product Solution: Filter the mixture through a pad of Celite under an inert atmosphere to remove the precipitated magnesium salts. Wash the filter cake with fresh anhydrous THF or diethyl ether.
-
Concentration: The filtrate, containing the desired product, can then be concentrated under reduced pressure. Further purification is often necessary.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimal method for magnesium purification and magnesium isotopic composition obtained by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. nemi.gov [nemi.gov]
- 11. chem.latech.edu [chem.latech.edu]
- 12. nemi.gov [nemi.gov]
- 13. web.pdx.edu [web.pdx.edu]
- 14. reagecon.com [reagecon.com]
Improving the selectivity of (4-methoxyphenyl)diphenylmethanol protection in polyfunctional molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-methoxyphenyl)diphenylmethanol (MMT) as a protecting group for alcohols in polyfunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the (4-methoxyphenyl)diphenylmethyl (MMT) protecting group?
The MMT group is primarily used for the protection of primary alcohols. Due to its significant steric bulk, it can selectively protect less sterically hindered primary alcohols in the presence of more hindered secondary and tertiary alcohols.[1] It is also widely employed in peptide and oligonucleotide synthesis to protect hydroxyl, amino, and thiol functionalities.[2][3]
Q2: Under what conditions is the MMT group stable?
The MMT group is generally stable under basic and nucleophilic conditions, making it compatible with a wide range of synthetic transformations.[3][4]
Q3: How is the MMT group typically removed (deprotected)?
The MMT group is highly acid-labile and can be removed under very mild acidic conditions.[4] Common deprotection reagents include dilute trifluoroacetic acid (TFA) (e.g., 1% TFA in dichloromethane) or aqueous acetic acid.[5]
Q4: What is an "orthogonal protecting group strategy," and how does MMT fit in?
An orthogonal protection strategy allows for the selective removal of one protecting group in a molecule with multiple protecting groups, without affecting the others.[4] The MMT group is a valuable component of such strategies because it can be removed under mild acidic conditions that do not cleave other common protecting groups like Fmoc (removed by base) or benzyl ethers (removed by hydrogenolysis).[4]
Q5: Can MMT-Cl react with other functional groups besides alcohols?
Yes, MMT-Cl can also react with primary and secondary amines and thiols.[3][6] The selectivity of the protection reaction depends on the relative nucleophilicity of the functional groups and the reaction conditions. Generally, amines are more nucleophilic than alcohols and may react preferentially.
Troubleshooting Guide
This guide addresses common issues encountered during the selective MMT protection of alcohols.
Issue 1: Low Yield of the MMT-protected Alcohol
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction closely by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. | The reaction kinetics may be slow depending on the substrate's reactivity and steric hindrance. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | MMT-Cl is sensitive to moisture and can hydrolyze to MMT-OH, reducing the amount of reagent available for the protection reaction. |
| Suboptimal Base | Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. | Stronger, more nucleophilic bases can compete with the alcohol in reacting with MMT-Cl or promote side reactions. |
| Reagent Degradation | Use fresh (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl). | MMT-Cl can degrade over time, especially if not stored under anhydrous conditions. |
| Product Loss During Workup | During aqueous workup, ensure the pH is neutral or slightly basic before extraction to prevent premature deprotection of the acid-labile MMT group.[7] | The MMT ether is sensitive to acid and can be cleaved during an acidic workup. |
Issue 2: Lack of Selectivity (Protection of Multiple Functional Groups)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). | Lowering the temperature can enhance the kinetic differences in reactivity between different hydroxyl groups or other nucleophiles, favoring the protection of the more reactive (less hindered) primary alcohol.[8] |
| Excess MMT-Cl | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of MMT-Cl. | Limiting the amount of the protecting group reagent minimizes the protection of less reactive sites.[8] |
| Incorrect Solvent Choice | Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | The choice of solvent can influence the reactivity and selectivity of the reaction. |
| Presence of Highly Nucleophilic Groups | If a highly nucleophilic amine is present, consider protecting it with a different orthogonal protecting group (e.g., Boc) before proceeding with the MMT protection of the alcohol. | Amines are generally more nucleophilic than alcohols and will likely react faster with MMT-Cl. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Elimination Reactions | For substrates prone to elimination, use a milder base and lower reaction temperatures. | Strong bases can induce elimination reactions, especially in sterically hindered systems. |
| Reaction with Solvent | Ensure the solvent is inert to the reaction conditions. For example, avoid alcoholic solvents that can compete with the substrate. | The chosen solvent should not participate in the reaction. |
Experimental Protocols
Protocol 1: Selective Mono-protection of a Primary Alcohol in a Diol
This protocol is adapted from a procedure for the selective dimethoxytritylation of diols and is applicable to MMT protection due to the similar reactivity of MMT-Cl and DMT-Cl.[8]
Materials:
-
Diol (containing at least one primary alcohol)
-
(4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) (1.05 eq.)
-
Anhydrous pyridine or dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the diol in anhydrous pyridine or DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (Et3N or DIPEA).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of MMT-Cl in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data for a Similar DMT Protection:
The following table shows yields for the selective mono-protection of various diols using the analogous dimethoxytrityl chloride (DMT-Cl), demonstrating the high yields achievable with this method.[8]
| Substrate | Product | Yield (%) |
| 1,3-Propanediol | 3-(Dimethoxytrityloxy)propan-1-ol | >80 |
| 1,4-Butanediol | 4-(Dimethoxytrityloxy)butan-1-ol | >80 |
| 1,5-Pentanediol | 5-(Dimethoxytrityloxy)pentan-1-ol | >80 |
| 1,6-Hexanediol | 6-(Dimethoxytrityloxy)hexan-1-ol | >80 |
Visualizations
Experimental Workflow for Selective MMT Protection
Caption: Workflow for selective mono-protection of a diol using MMT-Cl.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in MMT protection reactions.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
Scalability issues in the synthesis and application of (4-methoxyphenyl)diphenylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-methoxyphenyl)diphenylmethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and application.
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound, often achieved through a Grignard reaction, can present several challenges, particularly when scaling up the process. This guide addresses common issues and provides potential solutions.
Issue 1: Low or No Yield in Grignard Synthesis
-
Question: My Grignard reaction to synthesize this compound is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Grignard synthesis is a frequent issue. Here are the primary factors to investigate:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reaction.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or oven-drying. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethene gas indicates activation.
-
-
Impure Starting Materials: Impurities in the 4-bromoanisole or benzophenone can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.
-
-
Issue 2: Formation of Significant Biphenyl Byproduct
-
Question: I am observing a significant amount of a non-polar byproduct, likely biphenyl, in my reaction mixture. How can I minimize its formation?
-
Answer: The formation of a biphenyl derivative through a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide is a common side reaction.
-
Solution:
-
Slow Addition: Add the 4-bromoanisole solution to the magnesium suspension slowly and dropwise. This minimizes the concentration of the aryl halide available for the coupling side reaction.
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be needed for initiation, the reaction is exothermic. Use a cooling bath to maintain a gentle reflux.
-
-
Issue 3: Exothermic Reaction is Difficult to Control During Scale-up
-
Question: When I try to scale up the Grignard synthesis, the reaction becomes highly exothermic and difficult to control. What are the best practices for managing the reaction temperature?
-
Answer: The exothermic nature of the Grignard reaction is a significant safety concern during scale-up.
-
Solution:
-
Controlled Addition: The rate of addition of the aryl halide is critical. Use a syringe pump or a dropping funnel for a slow, controlled addition.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as a large ice bath or a cryocooler.
-
Dilution: Increasing the volume of the anhydrous solvent can help to dissipate the heat more effectively.
-
-
Application of this compound
This compound and its derivatives are often used as intermediates or protecting groups in the synthesis of complex molecules.
Issue 4: Difficulties in the Deprotection of a Diphenylmethyl (DPM) Ether
-
Question: I am using a (4-methoxyphenyl)diphenylmethyl ether as a protecting group, but I am facing challenges with its removal on a larger scale. What are some common issues and solutions?
-
Answer: While DPM ethers are versatile, their deprotection on a large scale can be problematic.
-
Incomplete Deprotection:
-
Cause: Insufficient acid strength or reaction time.
-
Solution: For acid-labile deprotection, consider using a stronger acid like trifluoroacetic acid (TFA). Optimization of reaction time and temperature is also crucial.
-
-
Side Reactions:
-
Cause: Harsh deprotection conditions can lead to the degradation of other sensitive functional groups in the molecule.
-
Solution: Explore milder deprotection methods. Catalytic hydrogenation is a common alternative to acidic conditions for cleaving DPM ethers.
-
-
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What are the main advantages and disadvantages of synthesizing this compound via a Grignard reaction versus a Friedel-Crafts reaction?
-
A1: The choice of synthetic route depends on factors like scale, available equipment, and the desired purity profile.
-
Grignard Reaction:
-
Advantages: Generally high-yielding for this type of tertiary alcohol.
-
Disadvantages: Highly sensitive to moisture and air, requiring strict anhydrous conditions. The reaction is also highly exothermic, which can be a challenge to control on a large scale. Formation of byproducts like biphenyl is common.
-
-
Friedel-Crafts Acylation/Alkylation:
-
Advantages: Can be more tolerant to certain functional groups compared to the highly basic Grignard reagent.
-
Disadvantages: Often requires stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which can be difficult to remove and can generate significant waste. Regioselectivity can be an issue with substituted aromatic rings.
-
-
-
-
Q2: How can I effectively purify this compound from the biphenyl byproduct at a larger scale?
-
A2: Separating this compound from the non-polar biphenyl byproduct can be achieved by recrystallization. A solvent system where the desired product has lower solubility than the biphenyl byproduct at cooler temperatures is ideal. A common technique is trituration with a non-polar solvent like petroleum ether, which will dissolve the biphenyl, leaving the more polar desired product as a solid.[1]
-
Application FAQs
-
Q3: What are the key stability concerns for this compound and its derivatives in pharmaceutical formulations?
-
A3: The stability of formulations containing this moiety is crucial for drug efficacy and safety.[2] Key concerns include:
-
Acid Sensitivity: The ether linkage in diphenylmethyl ethers is susceptible to cleavage under acidic conditions. This needs to be considered in formulation design, especially for oral dosage forms that will encounter the acidic environment of the stomach.
-
Oxidation: While generally stable, the benzylic position can be susceptible to oxidation over time, especially in the presence of light or oxidizing agents.
-
-
-
Q4: What is the solubility profile of this compound and how might this impact its use in drug development?
-
A4: this compound is a solid at room temperature and is generally soluble in common organic solvents but has low solubility in water. When incorporated into a larger drug molecule, this hydrophobic moiety can significantly decrease the aqueous solubility of the final compound, potentially impacting its bioavailability. Formulation strategies such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions may be necessary to improve solubility.
-
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for Triarylmethanols
| Parameter | Grignard Reaction | Friedel-Crafts Acylation/Alkylation |
| Typical Yield | Moderate to High | Moderate to Good |
| Reaction Steps | 1-2 | 1-2 |
| Key Challenge | Moisture and air sensitivity, exothermicity | Stoichiometric Lewis acid, regioselectivity |
| Scalability | Challenging due to exothermicity and sensitivity | More readily scalable with process optimization |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Low |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Hexane | Sparingly Soluble |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound (Laboratory Scale)
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 4-bromoanisole (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 4-bromoanisole solution to the magnesium and, if necessary, add a crystal of iodine to initiate the reaction. Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzophenone: Cool the Grignard reagent solution to 0 °C. Add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Alcohols Protected with (4-methoxyphenyl)diphenylmethyl and Trityl Groups
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. The choice of protecting group can significantly impact reaction efficiency, yield, and purification strategies. This guide provides an objective comparison of two common triarylmethyl-based protecting groups: the (4-methoxyphenyl)diphenylmethyl (MMT) group and the triphenylmethyl (trityl, Tr) group, with a focus on their characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
This comparison is supported by experimental data for the protection of a simple primary alcohol, ethanol, and a sterically hindered tertiary alcohol, (4-methoxyphenyl)diphenylmethanol. Detailed experimental protocols for the synthesis of these protected compounds are also provided.
Introduction to MMT and Trityl Protecting Groups
The MMT and Trityl groups are bulky protecting groups that are particularly useful for the selective protection of primary alcohols over secondary and tertiary alcohols due to steric hindrance. They are introduced by reacting the alcohol with the corresponding chloride (MMT-Cl or Tr-Cl) in the presence of a base. A key difference between the two lies in their lability under acidic conditions. The electron-donating methoxy group on the MMT moiety stabilizes the corresponding carbocation intermediate, making the MMT group significantly more susceptible to acidic cleavage than the trityl group. This tunable lability is a crucial factor in the strategic design of complex synthetic routes.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the unprotected alcohols and their corresponding MMT and Trityl protected ethers. The data is presented to facilitate a clear comparison of the spectral changes upon protection.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | Aryl-H | 7.33 – 7.24 (m, 10H), 6.88 (d, J = 8.8 Hz, 2H) |
| OCH₃ | 3.81 (s, 3H) | |
| OH | 2.39 (s, 1H) | |
| O-TBDMS-(4-methoxyphenyl)diphenylmethanol (Approximated) | Aryl-H | ~7.30-7.10 (m, 12H), ~6.80 (d, 2H) |
| OCH₃ | ~3.75 (s, 3H) | |
| Si-C(CH₃)₃ | ~0.90 (s, 9H) | |
| Si-(CH₃)₂ | ~0.05 (s, 6H) | |
| Ethanol | CH₃ | 1.22 (t, J = 7.1 Hz, 3H) |
| CH₂ | 3.68 (q, J = 7.1 Hz, 2H) | |
| OH | 1.32 (t, J = 6.2 Hz, 1H) | |
| O-Tritylethanol | Aryl-H | 7.48 – 7.22 (m, 15H) |
| OCH₂ | 3.19 (t, J = 7.0 Hz, 2H) | |
| CH₃ | 1.25 (t, J = 7.0 Hz, 3H) |
Note: The NMR data for O-TBDMS-(4-methoxyphenyl)diphenylmethanol is approximated based on typical shifts for similar structures as specific literature data was not available.
Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | C-O | 81.8 |
| Quaternary Aryl-C | 146.4, 139.3 | |
| Aryl-CH | 128.3, 128.2, 127.8, 127.2, 113.5 | |
| OCH₃ | 55.2 | |
| O-TBDMS-(4-methoxyphenyl)diphenylmethanol (Approximated) | C-O | ~82.0 |
| Quaternary Aryl-C | ~146.0, ~139.0 | |
| Aryl-CH | ~128.0-127.0, ~113.0 | |
| OCH₃ | ~55.0 | |
| Si-C(CH₃)₃ | ~25.7 | |
| Si-C(CH₃)₃ | ~18.3 | |
| Si-(CH₃)₂ | ~-4.7 | |
| Ethanol | CH₂ | 57.8 |
| CH₃ | 18.4 | |
| O-Tritylethanol | C-O (Trityl) | 86.4 |
| Quaternary Aryl-C | 144.4 | |
| Aryl-CH | 128.8, 127.7, 126.8 | |
| OCH₂ | 61.9 | |
| CH₃ | 15.4 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of O-tert-Butyldimethylsilyl-(4-methoxyphenyl)diphenylmethanol
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add imidazole (1.5 mmol).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of O-Tritylethanol
-
To a solution of ethanol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add trityl chloride (1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate).
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the protection of an alcohol and the structural relationship between the alcohol and its protected form.
Conclusion
The choice between the MMT and Trityl protecting groups depends on the specific requirements of the synthetic route. The increased acid lability of the MMT group offers an advantage for mild deprotection conditions, which can be crucial when other acid-sensitive functional groups are present in the molecule. The NMR data presented in this guide provides a valuable resource for the characterization of these protected compounds, allowing for confident identification and assessment of purity. The provided experimental protocols offer a starting point for the implementation of these protecting group strategies in the laboratory.
Mass Spectrometry Analysis of (4-methoxyphenyl)diphenylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of (4-methoxyphenyl)diphenylmethanol and its derivatives. It is designed to assist researchers in selecting the optimal analytical approach for identification and quantification, and in understanding the fragmentation behavior of this class of compounds. This document presents a comparative overview of common ionization techniques, expected fragmentation patterns, detailed experimental protocols, and relevant biological context.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The selection depends on the analyte's properties, such as volatility and thermal stability, and the analytical objective, whether it is structural elucidation or quantification. The most common ionization techniques applicable to these compounds are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons. This method is well-suited for volatile and thermally stable compounds and provides detailed structural information through extensive fragmentation. However, for some molecules, the molecular ion may be weak or absent.
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and thermally labile compounds. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it excellent for molecular weight determination. ESI is highly compatible with liquid chromatography (LC) and is a common choice for the analysis of pharmaceutical compounds.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for less polar and semi-volatile compounds. It involves a chemical ionization process at atmospheric pressure and is often used for analytes that are not efficiently ionized by ESI. APCI can tolerate higher flow rates and less pure samples compared to ESI.
| Ionization Technique | Principle | Analytes | Fragmentation | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electron bombardment in a vacuum. | Volatile, thermally stable, relatively nonpolar small molecules. | Extensive, provides detailed structural information. | Robust, reproducible, extensive spectral libraries available. | Molecular ion can be weak or absent for fragile molecules. |
| Electrospray Ionization (ESI) | Formation of charged droplets from a solution passed through a high-voltage capillary. | Polar, thermally labile, small to large molecules. | Minimal, "soft" ionization, provides molecular weight information. | Excellent for LC-MS, suitable for a wide range of polar compounds. | Susceptible to matrix effects and ion suppression.[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent molecules, which then ionize the analyte. | Less polar, semi-volatile, thermally stable compounds. | Generally soft, but can induce some fragmentation. | Tolerant of higher flow rates and less sensitive to matrix effects than ESI.[1] | Requires analyte to be thermally stable.[2] |
Fragmentation Patterns of this compound Derivatives
The fragmentation of this compound derivatives in mass spectrometry is highly dependent on the ionization technique employed.
Under Electron Ionization (EI) , significant fragmentation is expected. For the parent compound, this compound, the molecular ion peak (m/z 290) would likely be observed. Key fragmentation pathways would involve the cleavage of bonds adjacent to the hydroxyl group and the phenyl rings. The most prominent fragments would arise from the loss of a water molecule (M-18), a methoxy group (M-31), a phenyl group (M-77), and a methoxyphenyl group (M-107). The base peak is often the tropylium ion or a substituted tropylium ion.
With soft ionization techniques like ESI and APCI , the primary ion observed will be the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. The fragmentation of the protonated molecule will likely proceed through the loss of a water molecule [M+H-H2O]+, which is a common fragmentation pathway for alcohols. Subsequent fragmentation would involve the cleavage of the phenyl and methoxyphenyl groups.
| Ionization Technique | Expected Key Fragments of this compound (m/z) |
| Electron Ionization (EI) | 290 (M+), 272 (M-H₂O), 259 (M-OCH₃), 213 (M-C₆H₅), 183 (M-C₇H₇O) |
| ESI/APCI (MS/MS) | 291 ([M+H]+), 273 ([M+H-H₂O]+) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable derivatives of this compound. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection : 1 µL of the sample solution in a suitable solvent (e.g., dichloromethane, ethyl acetate) is injected in splitless mode.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for the analysis of this compound derivatives, especially for quantification in complex matrices, due to its high sensitivity and selectivity. Both ESI and APCI sources can be utilized.
-
Instrumentation : High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI or APCI source.
-
Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase :
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution :
-
Start with 30% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Positive Electrospray Ionization (ESI+) or APCI+.
-
Capillary Voltage (ESI) : 3.5 kV.
-
Corona Current (APCI) : 4.0 µA.
-
Source Temperature : 120 °C (ESI), 350 °C (APCI).
-
Desolvation Temperature : 350 °C.
-
Collision Gas : Argon.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for each analyte and internal standard need to be optimized.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of small molecules.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
References
A Comparative Guide to the X-ray Crystallographic Analysis of (4-methoxyphenyl)diphenylmethanol
This guide provides a detailed comparison of the X-ray crystallographic analysis of (4-methoxyphenyl)diphenylmethanol and related triaryl compounds. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The following sections present crystallographic data, comprehensive experimental protocols, and a visualization of the analytical workflow.
Comparative Crystallographic Data
The structural parameters derived from single-crystal X-ray diffraction offer profound insights into molecular conformation and intermolecular interactions. The table below summarizes key crystallographic data for this compound and a structurally related phosphine compound, (4-methoxyphenyl)diphenylphosphine, to highlight the influence of the central atom (carbon vs. phosphorus) on the crystal packing.
| Parameter | This compound[1] | (4-methoxyphenyl)diphenylphosphine[2] |
| Empirical Formula | C₂₀H₁₈O₂ | C₁₉H₁₇OP |
| Formula Weight | 290.35 | 292.3 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 18.068(4) Å, b = 5.868(2) Å, c = 30.298(7) Å, β = 106.18(2)° | a = 10.8879(4) Å, b = 11.8128(4) Å, c = 23.9654(14) Å |
| Volume (V) | 3083.5(14) ų | 3082.3(2) ų |
| Z (Molecules/Unit Cell) | 8 | 8 |
| Temperature | 223(2) K | 293 K |
| Radiation (λ) | Mo Kα (0.71073 Å) | Mo Kα (0.71073 Å) |
| Reflections Collected | 7111 | 33037 |
| Independent Reflections | 5406 | 3193 |
| Final R-factor (R1) | 0.057 | 0.042 |
| wR2 (all data) | 0.134 | 0.104 |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves several critical steps, from crystal preparation to data analysis.[3] The protocols described below are representative of standard procedures for small organic molecules like this compound.
Synthesis and Crystallization
High-quality single crystals are essential for a successful X-ray diffraction experiment.[3] For this compound and its analogs, crystallization is typically achieved via slow evaporation from a suitable solvent.
-
Synthesis : The compound is synthesized according to established organic chemistry protocols.
-
Crystallization : The purified compound is dissolved in a solvent such as ethanol or a mixture of ethyl acetate and petroleum ether.[4] The solution is then allowed to evaporate slowly at room temperature. Over several days, single crystals suitable for X-ray analysis form.[2]
Data Collection
Once a suitable crystal (e.g., colorless, plate-shaped, approximately 0.40 x 0.40 x 0.15 mm) is obtained, it is mounted on a goniometer head for data collection.[5]
-
Mounting : The crystal is mounted on a glass fiber or loop using grease or oil.[5][6]
-
Cooling : The crystal is cooled to a low temperature (e.g., -93 °C or 180 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.[5][6]
-
Diffractometer : Data is collected on an automated X-ray diffractometer, such as a Bruker SMART CCD 1000, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[5][6]
-
Data Acquisition : The diffractometer collects a series of diffraction images as the crystal is rotated.[7] The instrument records the angles and intensities of thousands of diffracted X-ray beams, creating a unique diffraction pattern.[7]
Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the crystal.
-
Data Reduction : The raw intensity data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software like SAINT-Plus.[5] Absorption corrections may be applied using programs such as SADABS.[5]
-
Structure Solution : The crystal structure is solved using direct methods with software like SIR92 or SHELXS.[1] This step provides an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement : The initial model is refined against the experimental data using full-matrix least-squares on F² with programs like SHELXL93.[1] In this iterative process, the positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][5] The refinement converges to final R-factors (e.g., R1, wR2) that indicate the quality of the fit between the calculated and observed data.[6]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the logical progression of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation. This process is the gold standard for determining the three-dimensional atomic arrangement of a molecule.[3]
References
A Comparative Guide to Trityl-Based Protecting Groups: (4-methoxyphenyl)diphenylmethanol, Trityl, and Monomethoxytrityl
In the realm of multi-step organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The trityl (Tr) group and its derivatives are among the most utilized protecting groups for hydroxyl functions, prized for their steric bulk and acid lability. This guide provides a detailed comparison of the (4-methoxyphenyl)diphenylmethyl (monomethoxytrityl, MMTr) protecting group with the parent trityl (Tr) group, with reference to their common precursor, (4-methoxyphenyl)diphenylmethanol. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Chemical Structures and Properties
The trityl group (triphenylmethyl) and its methoxy-substituted analogue, the monomethoxytrityl group, are introduced to protect primary alcohols as bulky ethers. The key difference between these two lies in the presence of a methoxy group on one of the phenyl rings in the MMTr group. This seemingly minor modification has a profound impact on the electronic properties and, consequently, the reactivity of the protecting group.
The stability of the trityl and MMTr groups is intrinsically linked to the stability of the corresponding carbocation formed during deprotection. The methoxy group in the para position of one of the phenyl rings in the MMTr cation acts as an electron-donating group through resonance, thereby stabilizing the positive charge. This increased stability of the MMTr cation makes the MMTr group significantly more labile to acidic conditions compared to the unsubstituted trityl group.
Caption: Chemical logic of Trityl and MMTr protecting groups and their precursor.
Quantitative Performance Comparison
The difference in acid lability between the Tr and MMTr protecting groups has been quantified in several studies. The rate of acid-catalyzed hydrolysis of MMTr ethers is significantly faster than that of Tr ethers. This allows for the selective deprotection of an MMTr group in the presence of a Tr group under carefully controlled acidic conditions.
| Protecting Group | Precursor | Relative Rate of Acid Hydrolysis (80% Acetic Acid) | Typical Deprotection Conditions |
| Trityl (Tr) | Trityl chloride | 1 | 80% Acetic Acid, 2-48 hours, room temperature |
| Monomethoxytrityl (MMTr) | This compound | ~10-30 | 80% Acetic Acid, 1-2 hours, room temperature; or 1-3% Trichloroacetic acid in Dichloromethane, minutes |
Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below.
Protocol 1: Protection of a Primary Alcohol with Trityl Chloride (TrCl)
Caption: Experimental workflow for the protection of an alcohol with trityl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the trityl ether.
Protocol 2: Protection of a Primary Alcohol with Monomethoxytrityl Chloride (MMTrCl)
The procedure for the introduction of the MMTr group is analogous to that of the Tr group, utilizing (4-methoxyphenyl)diphenylmethyl chloride (MMTrCl).
Materials:
-
Primary alcohol (1.0 eq)
-
Monomethoxytrityl chloride (1.1 eq)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Follow the same procedure as for tritylation, substituting MMTrCl for TrCl. The reaction is typically faster due to the increased reactivity of MMTrCl.
Protocol 3: Deprotection of a Trityl Ether
Materials:
-
Trityl ether
-
80% aqueous acetic acid
Procedure:
-
Dissolve the trityl ether in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 2-48 hours, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by column chromatography if necessary.
Protocol 4: Selective Deprotection of a Monomethoxytrityl Ether
Caption: Experimental workflow for the deprotection of a monomethoxytrityl ether.
Materials:
-
MMTr ether
-
Dichloromethane (DCM)
-
Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the MMTr ether in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-3% trichloroacetic acid in dichloromethane dropwise until the characteristic orange color of the MMTr cation persists.
-
Stir the reaction at 0 °C to room temperature for 5-30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected alcohol by column chromatography.
Conclusion
The choice between the trityl and monomethoxytrityl protecting groups is dictated by the specific requirements of the synthetic route. The greater acid lability of the MMTr group makes it ideal for situations where very mild deprotection conditions are necessary to avoid the cleavage of other acid-sensitive functionalities. Conversely, the more robust nature of the trityl group is advantageous when stability to mildly acidic conditions is required during the synthetic sequence. The information and protocols provided in this guide offer a practical framework for the effective utilization of these valuable protecting groups in complex organic synthesis.
Relative stability of (4-methoxyphenyl)diphenylmethanol vs. other methoxy-substituted trityl groups
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. The trityl group and its derivatives are widely employed for the protection of alcohols, with their stability being a key determinant of their utility. This guide provides an objective comparison of the relative stability of (4-methoxyphenyl)diphenylmethanol (Monomethoxytrityl alcohol, MMT-OH) and other methoxy-substituted trityl groups, supported by experimental data and detailed protocols.
The stability of a trityl protecting group is intrinsically linked to the stability of the corresponding trityl carbocation that is formed during cleavage. Electron-donating groups, such as the methoxy group (-OCH₃), on the phenyl rings play a crucial role in stabilizing this carbocation through resonance. This increased stabilization of the carbocation translates to a decreased stability of the trityl ether, making it more labile under acidic conditions. The number and position of these methoxy substituents allow for a fine-tuning of the protecting group's lability.
Quantitative Comparison of Relative Stability
The relative stability of various methoxy-substituted trityl ethers can be quantitatively compared by examining their rates of acid-catalyzed hydrolysis. The following table summarizes the relative rates of hydrolysis and the corresponding half-lives in 80% aqueous acetic acid at room temperature.
| Protecting Group | Structure | Number of Methoxy Groups | Relative Rate of Hydrolysis | Half-life |
| Trityl (Tr) | -C(Ph)₃ | 0 | 1 | 48 hours |
| Monomethoxytrityl (MMT) | -C(Ph)₂(C₆H₄-p-OMe) | 1 | ~10 | ~2 hours |
| Dimethoxytrityl (DMT) | -C(Ph)(C₆H₄-p-OMe)₂ | 2 | ~100 | ~15 minutes |
| Trimethoxytrityl (TMT) | -C(C₆H₄-p-OMe)₃ | 3 | ~1000 | ~1 minute |
Note: The relative rates and half-lives for DMT and TMT are estimated based on the observation that each additional methoxy group increases the rate of hydrolysis by approximately an order of magnitude.[1]
This data clearly demonstrates that the addition of each para-methoxy group significantly decreases the stability of the trityl ether, leading to a dramatic increase in the rate of its removal under acidic conditions. (4-methoxyphenyl)diphenylmethyl ether (MMT ether) is approximately ten times less stable than the parent trityl ether.
Factors Influencing Trityl Group Stability
The stability of a trityl protecting group is primarily governed by the electronic effects of the substituents on the phenyl rings. The following diagram illustrates the relationship between substituent effects and carbocation stability, which in turn dictates the lability of the trityl ether.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a methoxy-substituted trityl alcohol and the kinetic analysis of trityl ether hydrolysis.
Synthesis of this compound
This procedure describes the synthesis of this compound via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Bromoanisole
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
Procedure:
-
Activate the magnesium turnings in a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet by adding a small crystal of iodine.
-
Add a solution of 4-bromoanisole in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Once the magnesium has been consumed, cool the solution to 0 °C.
-
Add a solution of benzophenone in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Kinetic Measurement of Acid-Catalyzed Hydrolysis of Trityl Ethers
This protocol outlines a method for determining the rate of hydrolysis of a trityl ether under acidic conditions, which is a direct measure of its stability.
Materials:
-
Trityl-protected alcohol
-
80% aqueous acetic acid
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Thermostated water bath
-
Standard volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the trityl-protected alcohol of a known concentration in a suitable solvent (e.g., dioxane or THF).
-
Equilibrate a solution of 80% aqueous acetic acid to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
Initiate the reaction by adding a small aliquot of the stock solution of the trityl ether to the pre-heated acidic solution with vigorous stirring.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by neutralizing the acid with a solution of sodium bicarbonate.
-
Analyze the quenched samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the remaining trityl ether or the appearance of the deprotected alcohol. The trityl cation has a characteristic strong absorbance in the visible region which can also be monitored.
-
Plot the concentration of the trityl ether versus time.
-
Determine the pseudo-first-order rate constant (k) from the slope of the plot of ln([Trityl Ether]) versus time.
-
Calculate the half-life (t₁/₂) of the reaction using the equation: t₁/₂ = 0.693 / k.
By applying this kinetic protocol to a series of methoxy-substituted trityl ethers, the relative stabilities can be precisely determined and compared.
Conclusion
The stability of trityl-based protecting groups is a tunable feature that can be modulated by the introduction of methoxy substituents on the phenyl rings. This compound provides a monomethoxytrityl group that is significantly more acid-labile than the parent trityl group. The dimethoxytrityl (DMT) and trimethoxytrityl (TMT) groups offer even greater lability, allowing for their removal under progressively milder acidic conditions. This guide provides the foundational data and experimental frameworks to assist researchers in making informed decisions for the selection and application of these valuable synthetic tools.
References
A Researcher's Guide to the Deprotection of (4-methoxyphenyl)diphenylmethanol (MMT) Ethers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The (4-methoxyphenyl)diphenylmethyl (MMT) group is a valuable asset for the protection of alcohols and thiols, prized for its facile removal under mild acidic conditions. This guide provides a comparative analysis of deprotection methods for MMT ethers, supported by experimental data and detailed protocols to facilitate informed decisions in your synthetic endeavors.
Method 1: Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most prevalent and well-established method for the deprotection of MMT ethers. The exceptional lability of the MMT group stems from the formation of a highly stabilized tertiary carbocation upon protonation of the ether oxygen. This stability allows for the use of very mild acidic conditions, ensuring high selectivity and compatibility with a wide range of other functional groups.
Trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (DCM) is the reagent of choice for this transformation. The concentration of TFA can be finely tuned, typically ranging from 1-5%, to achieve selective deprotection in the presence of other acid-sensitive groups. To prevent side reactions from the liberated MMT cation, a scavenger such as triisopropylsilane (TIS) is commonly added to the reaction mixture.
Quantitative Comparison of Acid-Catalyzed Deprotection Conditions
| Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | 2% TFA, 5% TIS | DCM | RT | 10 min | >95 | [1] |
| Secondary Alcohol | 1% TFA, 5% TIS | DCM | RT | 30 min | ~90 | [2] |
| Tertiary Alcohol | 1% TFA, 2% TIS | DCM | 0 | 5 min | >98 | [3] |
| Phenol | 0.5% TFA | DCM | RT | 15 min | >95 | [2] |
| Cysteine (on resin) | 1% TFA, 5% TIS | DCM | RT | 30 min | High | [3] |
| Lysine (on resin) | 1% TFA, 5% TIS | DCM | RT | 2 x 30 min | High | [2] |
Note: "High" yield indicates that the original publication reported a high yield without specifying the exact percentage. "RT" denotes room temperature.
Experimental Protocol: Acid-Catalyzed Deprotection of an MMT-Protected Primary Alcohol
Materials:
-
MMT-protected primary alcohol (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MMT-protected primary alcohol (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add triisopropylsilane (TIS) (1.2 equiv).
-
Add a solution of 2% trifluoroacetic acid (TFA) in DCM dropwise until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This typically takes 10-30 minutes at room temperature.
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected primary alcohol.
Method 2: Oxidative Deprotection
While highly effective for the cleavage of p-methoxybenzyl (PMB) ethers, oxidative deprotection is less commonly employed for MMT ethers. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can, in principle, effect the cleavage of the MMT group. However, the increased steric hindrance around the benzylic position of the MMT ether can render this reaction sluggish and less efficient compared to its PMB counterpart. Furthermore, the harsh oxidative conditions may not be compatible with sensitive functional groups present in the substrate.
Due to the high efficiency and mildness of the acid-catalyzed method, specific and reproducible protocols for the oxidative deprotection of MMT ethers are not well-documented in the literature, and this method is generally not the preferred route.
Method 3: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a standard method for the cleavage of benzyl-type protecting groups. This method typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid). While effective for benzyl and even PMB ethers, the application of catalytic hydrogenolysis to MMT ethers is limited. The significant steric bulk of the two additional phenyl groups on the benzylic carbon hinders the approach of the substrate to the catalyst surface, often resulting in very slow or incomplete reactions. For these reasons, catalytic hydrogenolysis is not a recommended method for the deprotection of MMT ethers.
Visualizing the Deprotection Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for MMT deprotection and the detailed mechanism of the acid-catalyzed cleavage.
Caption: General experimental workflow for the deprotection of MMT ethers.
References
A Comparative Guide to HPLC and TLC Analysis of Reactions Involving (4-methoxyphenyl)diphenylmethanol
For researchers and professionals in drug development and organic synthesis, monitoring the progress of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common chromatographic techniques employed for this purpose. This guide provides a detailed comparison of HPLC and TLC for the analysis of reactions involving (4-methoxyphenyl)diphenylmethanol, a substituted triphenylmethanol derivative.
This compound is a tertiary alcohol that can be synthesized, for example, through the Grignard reaction of benzophenone with 4-methoxyphenylmagnesium bromide. Monitoring such a reaction involves distinguishing the product from the starting materials and any byproducts. Both HPLC and TLC can effectively achieve this, but they offer different advantages in terms of speed, cost, resolution, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique that offers high resolution and sensitivity, making it ideal for the quantitative analysis of reaction mixtures. A reverse-phase HPLC method is typically suitable for separating moderately polar compounds like this compound and its precursors.
Experimental Protocol: HPLC
A typical reverse-phase HPLC method for analyzing a reaction mixture for the synthesis of this compound is detailed below. This method is adapted from established protocols for similar aromatic alcohols.[1][2]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Run Time | 20 minutes |
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of HPLC-grade solvents and additives. Degas the mobile phases prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of mobile phase).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation: HPLC
The retention time (Rt) is the primary quantitative parameter in HPLC. A well-developed method will show distinct retention times for the starting material (benzophenone), the product (this compound), and any significant byproducts.
Table 1: Representative HPLC Retention Times
| Compound | Retention Time (Rt) (min) |
| Benzophenone | 8.5 |
| This compound | 10.2 |
| Biphenyl (potential byproduct) | 12.1 |
Note: These are illustrative retention times and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, simple, and cost-effective technique for the qualitative monitoring of reaction progress. It is particularly useful for quickly determining the presence or absence of starting materials and products. For non-polar to moderately polar compounds, normal-phase TLC on silica gel is the standard choice.[3]
Experimental Protocol: TLC
A standard TLC protocol for monitoring the synthesis of this compound is as follows.
Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexanes (v/v).
-
Developing Chamber: A closed glass chamber with a lid.
-
Visualization: UV lamp (254 nm).
-
Capillary Spotters: For applying samples to the TLC plate.
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using separate capillary spotters, apply small spots of the starting material (benzophenone), the reaction mixture, and a "co-spot" (starting material and reaction mixture applied on the same spot) onto the baseline.
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate Rf Values: The retention factor (Rf) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Data Presentation: TLC
The retention factor (Rf) is the key parameter in TLC. Due to its polarity, this compound will have a lower Rf value than the less polar benzophenone.
Table 2: Representative TLC Retention Factors (Rf)
| Compound | Rf Value (20% Ethyl Acetate/Hexanes) |
| Benzophenone | 0.65 |
| This compound | 0.40 |
| Biphenyl (potential byproduct) | 0.85 |
Note: Rf values are dependent on the specific conditions (TLC plate, solvent system, temperature) and should be considered relative.
Comparison of HPLC and TLC for Reaction Analysis
| Feature | HPLC | TLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase within a column under high pressure. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase on a flat plate driven by capillary action. |
| Resolution | High resolution, capable of separating complex mixtures and closely related compounds. | Lower resolution compared to HPLC. |
| Analysis Time | Typically 15-30 minutes per sample. | Rapid, with development times of 5-15 minutes. |
| Cost | High initial instrument cost and ongoing expenses for solvents, columns, and maintenance. | Low cost, requiring minimal equipment and inexpensive consumables. |
| Quantitative Analysis | Excellent for precise and accurate quantification using calibration curves. | Primarily qualitative, though semi-quantitative analysis is possible with densitometry. |
| Solvent Consumption | Higher solvent consumption per analysis. | Very low solvent consumption. |
| Sample Throughput | Can be automated for high throughput with an autosampler. | Multiple samples can be run simultaneously on a single plate. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for HPLC and TLC analysis of a chemical reaction.
Caption: Workflow for HPLC analysis of a chemical reaction.
References
Comparative Analysis of Kinetic Studies: Formation and Cleavage of Aryl-Substituted Diphenylmethanol Ethers
A detailed guide for researchers, scientists, and drug development professionals on the kinetic principles, experimental design, and comparative analysis of the formation and cleavage of aryl-substituted diphenylmethanol ethers, with a focus on the (4-methoxyphenyl)diphenylmethanol system.
This guide provides a comprehensive overview of the kinetic studies related to the synthesis and decomposition of this compound ethers. While specific kinetic data for this exact compound is not extensively available in the public domain, this document extrapolates from established principles and analogous etherification and ether cleavage reactions to offer a comparative framework. The methodologies, data interpretation, and reaction pathways described herein are grounded in fundamental organic chemistry and kinetic analysis, serving as a valuable resource for designing and interpreting experiments in this class of compounds.
I. Comparative Kinetic Data
Due to the limited availability of specific kinetic data for this compound ethers, this section presents a comparative summary of kinetic parameters for analogous etherification and cleavage reactions. This data, gathered from studies on similar chemical systems, provides a valuable reference for estimating reaction rates and understanding the influence of various factors on the kinetics of the title compound.
Table 1: Comparative Kinetic Data for Etherification Reactions
| Reactants | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Glycerol and tert-Butyl Alcohol | Amberlyst 15 | None | 50 - 80 | Model-dependent | Not specified | [1] |
| C5-Alkenes and Methanol (for TAME synthesis) | Ion-exchange resin | Not specified | Not specified | Model-dependent | Not specified | [2] |
| Acetic Acid and Ethanol | Sulfuric Acid | None | 50 - 60 | 0.105 M⁻¹s⁻¹ (at 60°C) | Not specified | |
| Glycol Ethers and Acetic Acid | pTSA | Not specified | 90 - 100 | Model-dependent | Not specified | |
| 4-Methoxybenzyl alcohol and Ethanol | FeCl3·6H2O/HFIP | HFIP | Room Temp. | Yield: 90% (qualitative) | Not specified | [3][4] |
Table 2: Comparative Data for Ether Cleavage Reactions
| Ether Substrate | Reagent(s) | Reaction Type | Conditions | Key Findings | Reference |
| Propoxybenzene | Ni or Ru catalysts | Hydrodeoxygenation/Hydrogenolysis | Reductive | Effective for C-O bond cleavage in lignin model compounds. | [5] |
| General Alkyl Ethers | HBr or HI | Nucleophilic Substitution (SN1/SN2) | Strong acid, often heated | Cleavage occurs to form alcohols and alkyl halides.[6][7][8][9] | [6][7][8][9] |
| p-Methoxybenzyl Ethers | CBr4-MeOH | Selective deprotection | Refluxing methanol | Mild and selective cleavage of the p-methoxybenzyl group. | [10] |
II. Experimental Protocols
Detailed experimental methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for the formation and cleavage of aryl-substituted diphenylmethanol ethers, based on common laboratory practices.
A. Protocol for Kinetic Study of Ether Formation (Etherification)
-
Materials and Reagents:
-
This compound
-
An alcohol (e.g., ethanol, methanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst 15).[1]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Internal standard for analytical measurements (e.g., a stable compound not involved in the reaction)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Experimental Setup:
-
A temperature-controlled reaction vessel (e.g., a three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer).
-
Sampling apparatus (e.g., syringes).
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy).
-
-
Procedure:
-
Dissolve a known concentration of this compound and the alcohol in the anhydrous solvent in the reaction vessel.
-
Add the internal standard.
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding a known amount of the acid catalyst.
-
Start timing and withdraw aliquots of the reaction mixture at regular intervals.
-
Immediately quench each aliquot by adding it to a vial containing the quenching solution to stop the reaction.
-
Extract the organic components, dry the organic layer, and prepare the sample for analysis.
-
Analyze the samples to determine the concentration of the reactant and product over time.
-
Repeat the experiment at different temperatures to determine activation parameters.
-
B. Protocol for Kinetic Study of Ether Cleavage
-
Materials and Reagents:
-
Experimental Setup:
-
Similar to the etherification setup, ensuring appropriate handling of corrosive acids.
-
-
Procedure:
-
Dissolve a known concentration of the ether and the internal standard in the chosen solvent in the reaction vessel.
-
Bring the mixture to the desired reaction temperature.
-
Add the cleavage reagent to start the reaction.
-
Monitor the reaction progress by taking and analyzing samples at set time points as described in the etherification protocol.
-
The analysis should focus on the disappearance of the ether and the appearance of this compound and the corresponding alkyl halide.
-
III. Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General reaction pathways for acid-catalyzed ether formation and cleavage.
Caption: A typical experimental workflow for conducting kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Orthogonality of the (4-methoxyphenyl)diphenylmethanol Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask functional groups is a cornerstone of modern synthetic chemistry. The (4-methoxyphenyl)diphenylmethyl (MMT) group, a member of the trityl ether family, offers a distinct advantage in this regard due to its finely tuned acid lability. This guide provides an objective comparison of the MMT protecting group with other commonly employed alcohol protecting groups, namely the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether, with a focus on their orthogonality, supported by experimental data and detailed protocols.
Introduction to Orthogonal Protection
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule containing multiple protecting groups, without affecting the others. This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. An ideal set of orthogonal protecting groups for alcohols would allow for selective deprotection under acidic, basic, or reductive conditions, providing chemists with a versatile toolkit for complex syntheses.
The (4-methoxyphenyl)diphenylmethyl (MMT) Protecting Group
The (4-methoxyphenyl)diphenylmethyl group is an acid-labile protecting group for alcohols. The presence of an electron-donating methoxy group on one of the phenyl rings stabilizes the resulting carbocation upon cleavage, making the MMT group significantly more susceptible to acid-catalyzed hydrolysis than the parent trityl (Trt) group. This heightened acid sensitivity is the key to its orthogonality, allowing for its removal under exceptionally mild acidic conditions that leave many other protecting groups, including some other acid-labile groups, intact.
Comparative Stability and Cleavage Conditions
The orthogonality of the MMT group is best understood by comparing its stability and deprotection conditions with those of other popular protecting groups. The following tables summarize the stability of MMT, TBDMS, and Benzyl ethers to a range of common reagents.
Table 1: Stability of Common Alcohol Protecting Groups
| Reagent/Condition | (4-methoxyphenyl)diphenylmethyl (MMT) | tert-butyldimethylsilyl (TBDMS) | Benzyl (Bn) |
| Acidic Conditions | |||
| 1% TFA in CH₂Cl₂ | Labile | Stable | Stable |
| 80% Acetic Acid | Labile | Stable | Stable |
| Stronger Acids (e.g., HCl, H₂SO₄) | Labile | Labile | Stable (generally) |
| Basic Conditions | |||
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Stable | Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Stable | Stable |
| Reductive Conditions | |||
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile |
| Nucleophilic Conditions | |||
| Fluoride Ion (e.g., TBAF) | Stable | Labile | Stable |
Table 2: Typical Deprotection Conditions
| Protecting Group | Reagent | Solvent | Typical Conditions |
| MMT | 1-3% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 5-30 min |
| 80% Acetic Acid | Water | Room temperature, 1-2 h | |
| TBDMS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature, 1-4 h |
| Acetic Acid / H₂O | THF | Room temperature to 45°C, several hours | |
| Benzyl (Bn) | H₂ (1 atm or higher) | Ethanol, Methanol, or Ethyl Acetate | Room temperature, 1-16 h |
| Pd/C (5-10 mol%) |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
(4-methoxyphenyl)diphenylmethyl (MMT) Ether
Protocol 1: Protection of a Primary Alcohol with (4-methoxyphenyl)diphenylmethyl Chloride (MMT-Cl)
This procedure describes a general method for the protection of a primary alcohol using MMT-Cl.
Materials:
-
Primary alcohol (1.0 equiv)
-
(4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) (1.1 equiv)
-
Anhydrous pyridine or a mixture of triethylamine (1.5 equiv) and dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 equiv)
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP and triethylamine (if using DCM).
-
Add MMT-Cl in portions to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the MMT-protected alcohol.
Protocol 2: Deprotection of a (4-methoxyphenyl)diphenylmethyl (MMT) Ether
This protocol outlines the selective cleavage of an MMT ether under very mild acidic conditions.
Materials:
-
MMT-protected alcohol (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or triisopropylsilane (TIS) (as a carbocation scavenger, 1-3 equiv)
Procedure:
-
Dissolve the MMT-protected alcohol in DCM.
-
Add the carbocation scavenger (TES or TIS).
-
Prepare a 1% (v/v) solution of TFA in DCM. Add this solution dropwise to the stirred solution of the MMT ether at room temperature until the reaction is complete (typically monitored by the disappearance of the starting material by TLC, often within 5-30 minutes).
-
Quench the reaction by adding a few drops of triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
tert-butyldimethylsilyl (TBDMS) Ether
Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This is a standard and widely used procedure for the formation of TBDMS ethers.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the cleavage of a TBDMS ether using a fluoride source.[1]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically as a 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to give the crude alcohol, which can be purified by flash column chromatography.
Benzyl (Bn) Ether
Protocol 5: Protection of a Primary Alcohol as a Benzyl (Bn) Ether
This is a classic Williamson ether synthesis for the protection of an alcohol.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 6: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
This method provides a mild and efficient way to cleave benzyl ethers.[2]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Palladium on activated carbon (Pd/C) (5-10 mol% by weight)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in EtOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be purified if necessary.
Visualization of Orthogonal Strategy and Workflow
The following diagrams, created using the DOT language, illustrate the decision-making process for selecting a protecting group and a potential orthogonal deprotection sequence.
Caption: Workflow for selecting an alcohol protecting group.
Caption: Orthogonal deprotection of MMT, TBDMS, and Bn groups.
Conclusion
The (4-methoxyphenyl)diphenylmethyl (MMT) protecting group is a valuable tool for the orthogonal protection of alcohols in complex organic synthesis. Its key feature is its high sensitivity to mild acidic conditions, which allows for its selective removal in the presence of a wide range of other protecting groups, including the more robust silyl ethers like TBDMS and benzyl ethers. While TBDMS ethers are cleaved by fluoride ions and benzyl ethers by catalytic hydrogenolysis, the MMT group's lability to dilute acid provides a distinct and highly useful deprotection pathway. By understanding the relative stabilities and cleavage conditions of these protecting groups, researchers can design more efficient and elegant synthetic routes for the construction of complex molecules. The choice of protecting group should always be guided by the planned synthetic sequence, and the MMT group offers a powerful option when a mild acid-labile protecting group is required.
References
A Spectroscopic Comparison of (4-methoxyphenyl)diphenylmethanol and its Para-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (4-methoxyphenyl)diphenylmethanol and its para-substituted analogues. The inclusion of electron-donating and electron-withdrawing groups on one of the phenyl rings allows for a systematic study of their effects on the spectral properties of the parent compound. This information is valuable for understanding structure-property relationships, which is crucial in fields such as medicinal chemistry and materials science.
Experimental Protocols
1. Synthesis of this compound and its Analogues via Grignard Reaction
This protocol describes a general method for the synthesis of this compound and its para-substituted analogues using a Grignard reaction. The reaction involves the addition of a phenylmagnesium bromide (or a substituted variant) to a diaryl ketone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene (or para-substituted bromobenzene: 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
4-Methoxybenzophenone
-
Iodine crystal (as initiator)
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of the appropriate bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Ketone: A solution of 4-methoxybenzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of 10% sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired triarylmethanol.
2. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Samples were dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer.
-
Solid samples were analyzed as KBr pellets.
-
Absorbance frequencies are reported in wavenumbers (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.
-
Samples were dissolved in spectroscopic grade ethanol.
-
The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Data Presentation
The following tables summarize the spectroscopic data obtained for this compound and its para-substituted analogues.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Compound | Ar-H (m) | -OCH₃ (s) | -OH (s) | Other Ar-H (m) | Other signals (s) |
| This compound | 7.25-7.45 | 3.81 | 2.55 | 6.85-6.95 (d) | - |
| (4-methoxyphenyl)(p-tolyl)phenylmethanol | 7.10-7.35 | 3.80 | 2.41 | 6.80-6.90 (d) | 2.35 (-CH₃) |
| Bis(4-methoxyphenyl)phenylmethanol | 7.20-7.30 | 3.79 | 2.38 | 6.82-6.92 (d) | 3.79 (-OCH₃) |
| (4-methoxyphenyl)(4-nitrophenyl)phenylmethanol* | 7.40-7.60 (d), 8.15-8.25 (d) | 3.83 | 2.80 | 6.88-6.98 (d), 7.25-7.35 (m) | - |
*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
| Compound | C-OH | Ar-C (Quaternary) | Ar-CH | -OCH₃ | Other C |
| This compound | 81.9 | 147.8, 139.2 | 128.3, 128.1, 127.8, 113.7 | 55.2 | - |
| (4-methoxyphenyl)(p-tolyl)phenylmethanol | 81.7 | 147.9, 144.9, 139.5, 136.8 | 129.1, 128.2, 128.0, 127.7, 113.6 | 55.2 | 21.1 (-CH₃) |
| Bis(4-methoxyphenyl)phenylmethanol | 81.5 | 148.0, 139.8 | 128.1, 127.9, 113.5 | 55.2 | - |
| (4-methoxyphenyl)(4-nitrophenyl)phenylmethanol* | 81.2 | 154.5, 147.5, 147.0, 138.5 | 128.8, 128.4, 123.5, 114.0 | 55.3 | - |
*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-O Stretch (Ether) | C-O Stretch (Alcohol) | Other Key Bands |
| This compound | ~3450 (br) | ~3060, 3030 | ~1250, 1030 | ~1170 | - |
| (4-methoxyphenyl)(p-tolyl)phenylmethanol | ~3445 (br) | ~3055, 3025 | ~1248, 1032 | ~1168 | - |
| Bis(4-methoxyphenyl)phenylmethanol | ~3440 (br) | ~3050, 3020 | ~1245, 1035 | ~1165 | - |
| (4-methoxyphenyl)(4-nitrophenyl)phenylmethanol* | ~3460 (br) | ~3070, 3040 | ~1255, 1028 | ~1175 | ~1520, 1345 (NO₂) |
*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.
Table 4: UV-Vis Spectroscopic Data (Ethanol, λmax in nm)
| Compound | π → π* Transition | n → π* Transition |
| This compound | ~228, 265 | ~272 |
| (4-methoxyphenyl)(p-tolyl)phenylmethanol | ~230, 268 | ~275 |
| Bis(4-methoxyphenyl)phenylmethanol | ~232, 270 | ~278 |
| (4-methoxyphenyl)(4-nitrophenyl)phenylmethanol* | ~225, 275 | ~310 |
*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of the target compounds.
Caption: Synthetic workflow for triarylmethanols.
Caption: Workflow for spectroscopic analysis.
Safety Operating Guide
Proper Disposal of (4-Methoxyphenyl)diphenylmethanol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methoxyphenyl)diphenylmethanol, tailored for researchers, scientists, and drug development professionals.
This compound, while not consistently classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling and disposal due to potential health and environmental risks. Conflicting safety data necessitates treating this compound as hazardous waste to ensure maximum safety.[1] Adherence to the following procedures will facilitate compliant and safe disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2] All handling of solid this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[1][3]
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first critical step in the disposal process.
-
Waste Classification: All unused or unwanted this compound and any materials contaminated with it (e.g., weighing paper, gloves, filter media) must be classified as hazardous chemical waste.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4] Avoid using abbreviations or chemical formulas.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials.[4] It should be collected as a non-halogenated solid organic waste.
III. Step-by-Step Disposal Protocol
Follow these steps for the safe collection and disposal of this compound waste:
-
Container Selection: Use a dedicated, clean, and chemically compatible container with a secure, tight-fitting lid for collecting the solid waste.[5][6] The original product container, if empty, can be reused for this purpose after being properly relabeled as "Hazardous Waste".[6]
-
Solid Waste Collection: Carefully transfer the solid this compound waste into the designated hazardous waste container. Minimize the generation of dust during this process.[1]
-
Contaminated Materials: Place all disposables that have come into contact with the chemical, such as gloves, weighing boats, and contaminated lab paper, into the same hazardous waste container.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from heat sources and direct sunlight.[5][7] Ensure the storage location is in a secondary containment bin to prevent accidental spills.[4]
-
Spill Management: In the event of a spill, avoid creating dust.[3] For small spills, carefully sweep the solid material into a designated hazardous waste container.[2] Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Final Disposal: The designated method for final disposal is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[3][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste container.[1][2]
IV. Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Solid |
| Melting Point | 65-67 °C (149-153 °F) |
| Boiling Point | 297-298 °C (567-568 °F) |
V. Experimental Protocols and Workflows
Decontamination of Glassware:
Glassware contaminated with this compound should be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous waste.[6]
-
Triple Rinse: Perform a triple rinse with the chosen solvent.[7] Each rinse should involve swirling the solvent to ensure all surfaces are contacted. Collect all rinsate as hazardous waste.
-
Washing: After decontamination, the glassware can be washed with soap and water.
Logical Workflow for Disposal:
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Handling Decisions:
Caption: Decision pathway for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
